cefsulodin sodium
Description
A pyridinium-substituted semisynthetic, broad-spectrum antibacterial used especially for Pseudomonas infections in debilitated patients.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REACMANCWHKJSM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N4NaO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cefsulodin Sodium
Introduction
Cefsulodin sodium is a semi-synthetic, third-generation cephalosporin antibiotic distinguished by its narrow and potent spectrum of activity, primarily against Pseudomonas aeruginosa.[1][2][3][4] Structurally, it belongs to the β-lactam class of antibiotics, characterized by a core four-membered lactam ring.[1] Its unique efficacy against P. aeruginosa, an opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, makes its mechanism of action a significant area of study for researchers and drug development professionals. This document provides a detailed examination of the molecular interactions, target specificity, quantitative efficacy, and relevant experimental methodologies related to this compound.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, the primary mechanism of action for cefsulodin is the disruption of bacterial cell wall synthesis.[1][3] The bacterial cell wall's structural integrity is maintained by a cross-linked polymer called peptidoglycan. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3]
Cefsulodin exerts its bactericidal effect through the following steps:
-
PBP Targeting : Cefsulodin's structure mimics the D-alanyl-D-alanine moiety of the natural PBP substrate. This allows it to bind to the active site of PBPs.
-
Covalent Inactivation : The strained β-lactam ring of cefsulodin is attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This process effectively inactivates the PBP.[5]
-
Inhibition of Transpeptidation : With the PBPs inactivated, the crucial transpeptidation (cross-linking) step of peptidoglycan synthesis is blocked.[1][6]
-
Cell Lysis : The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a loss of cell wall integrity. The cell can no longer withstand its internal osmotic pressure, resulting in cell lysis and bacterial death.[1][3]
Target Specificity and PBP Binding Profile
Cefsulodin's antibacterial spectrum is largely defined by its differential affinity for the PBPs of various bacterial species. It is particularly noted for its high affinity for the PBPs of P. aeruginosa, which contributes to its potent activity against this pathogen.[7] In contrast, it binds poorly to the PBPs of many other bacteria, explaining its narrow spectrum.[7]
The specific binding profile of cefsulodin has been characterized in several key bacterial species. This selectivity is crucial for its clinical application and for understanding potential resistance mechanisms.
| Organism | Target PBPs | Notes |
| Pseudomonas aeruginosa | PBP1a, PBP1b, PBP3 | Binds with high affinity.[7][8] Does not bind to PBP2, PBP4, or PBP5.[8] |
| Escherichia coli | PBP1a, PBP1b | Shows a binding efficacy approximately 10 times higher for PBP1a than for PBP1b.[6] |
| Streptococcus pneumoniae | PBP3 | Demonstrates selective inhibition of PBP3 in this species.[9] |
Quantitative Efficacy Data
The in vitro potency of cefsulodin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of tested isolates.
| Organism | MIC90 (µg/mL) | Susceptibility Breakpoint (Tentative) |
| Pseudomonas aeruginosa | 3.1[8] | ≤ 16 µg/mL[2] |
| Staphylococcus aureus | 8[8] | Not established |
| Staphylococcus epidermidis | 8[8] | Not established |
| Streptococcus pneumoniae | 12[8] | Not established |
| Streptococcus pyogenes | 12[8] | Not established |
Mechanisms of Resistance
Bacterial resistance to cefsulodin, like other β-lactams, is a significant clinical concern. The primary mechanism of resistance is the enzymatic degradation of the antibiotic by β-lactamases.[1]
β-Lactamase-Mediated Hydrolysis β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Cefsulodin exhibits a degree of stability against some chromosomally mediated β-lactamases.[7] However, it can be slowly hydrolyzed by certain plasmid-mediated enzymes, such as TEM-type β-lactamases, and by enzymes produced by highly carbenicillin-resistant strains of P. aeruginosa.[10][11]
Other potential, though less emphasized, resistance mechanisms for P. aeruginosa include modifications to the target PBPs that reduce binding affinity and the action of multidrug efflux pumps that actively remove the antibiotic from the cell.[12]
Experimental Protocols
Protocol 1: PBP Binding Affinity Determination (Competition Assay)
This method is used to determine the binding affinity of cefsulodin to specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam, such as Bocillin FL.[6][9]
Methodology:
-
Bacterial Culture and Membrane Preparation : Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase. Harvest cells by centrifugation, wash, and lyse them to prepare a total membrane fraction containing the PBPs.
-
Competitive Incubation : Aliquots of the membrane preparation are incubated with varying concentrations of cefsulodin for a defined period (e.g., 15 minutes at room temperature) to allow for binding to PBPs.
-
Fluorescent Labeling : Add a fixed, saturating concentration of Bocillin FL to each aliquot and incubate for an additional period (e.g., 10 minutes). Bocillin FL will bind to any PBPs not already occupied by cefsulodin.
-
Reaction Termination : Stop the labeling reaction by adding sodium dodecyl sulfate (SDS) sample buffer.
-
SDS-PAGE : Separate the PBP-containing membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Fluorescence Scanning : Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of each PBP band will be inversely proportional to the amount of cefsulodin that bound to it.
-
Data Analysis : Quantify the fluorescence intensity of each PBP band. The 50% inhibitory concentration (IC50), the concentration of cefsulodin required to inhibit 50% of Bocillin FL binding, is then calculated for each PBP.[6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antibiotic against a specific bacterial isolate.[13][14]
Methodology:
-
Prepare Antibiotic Dilutions : Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum : Grow a culture of the test organism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the cefsulodin dilutions. Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results : The MIC is determined as the lowest concentration of cefsulodin at which there is no visible bacterial growth (turbidity).[15]
Protocol 3: β-Lactamase Stability Assay
This protocol assesses the susceptibility of cefsulodin to hydrolysis by β-lactamase enzymes.
Methodology:
-
Enzyme Preparation : Prepare a solution of the purified β-lactamase enzyme or a crude cell lysate from a β-lactamase-producing bacterial strain in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Mixture : Combine a known concentration of cefsulodin with the enzyme preparation in a reaction vessel.
-
Incubation : Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Sampling : At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture and immediately stop the enzymatic reaction, for instance, by adding a denaturing agent or by rapid freezing.
-
Quantification : Measure the concentration of the remaining intact cefsulodin in each aliquot. This is typically done using High-Performance Liquid Chromatography (HPLC) or a microbiological assay where the residual antibiotic activity is tested against a susceptible indicator strain.[16]
-
Data Analysis : Plot the concentration of cefsulodin versus time to determine the rate of hydrolysis. A stable compound will show little to no decrease in concentration over time.
References
- 1. agscientific.com [agscientific.com]
- 2. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Cefsulodin | C22H20N4O8S2 | CID 656575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition | PLOS One [journals.plos.org]
- 7. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Mechanisms of Antibiotic and Biocide Resistance That Contribute to Pseudomonas aeruginosa Persistence in the Hospital Environment [mdpi.com]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. youtube.com [youtube.com]
- 15. idexx.dk [idexx.dk]
- 16. scispace.com [scispace.com]
Cefsulodin Sodium: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefsulodin sodium is a third-generation cephalosporin antibiotic with a narrow but potent spectrum of activity, primarily targeting Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental methodologies for assessing its biological activity and physicochemical characteristics are presented, alongside a comprehensive summary of its quantitative properties in structured tables. Furthermore, this guide includes visual representations of its chemical structure, experimental workflows, and its inhibitory effect on the bacterial cell wall synthesis pathway, designed to be a valuable resource for researchers and professionals in the field of drug development and microbiology.
Chemical Structure and Physicochemical Properties
This compound is a semi-synthetic cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring, with a substituted acyl side chain and a pyridinium group.[1][2] The sodium salt form enhances its solubility in aqueous media.
Chemical Structure
The chemical structure of this compound is systematically named sodium (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its formulation, delivery, and understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₂H₁₉N₄NaO₈S₂ | [3][4] |
| Molecular Weight | 554.53 g/mol (anhydrous basis) | [3][4] |
| CAS Number | 52152-93-9 | [3][4] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 175 °C | [1][5] |
| Solubility | Freely soluble in water; soluble in ethanol. | [1][3] |
| Water Solubility | 50 g/L at 20 °C | [5] |
| Storage Conditions | -20°C for long-term storage | [3][6] |
| pH (aqueous solution) | 3.3 - 4.8 | [7] |
| Optical Rotation | +16.5° to +20.0° | [7] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs).[2][8]
Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by PBPs. Cefsulodin specifically binds to and inactivates PBP1a and PBP1b in Pseudomonas aeruginosa.[2] This inhibition prevents the formation of a stable peptidoglycan layer, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1]
Antibacterial Spectrum
Cefsulodin exhibits a narrow spectrum of activity, with high potency against Pseudomonas aeruginosa.[1] It also shows activity against some isolates of Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Streptococcus pyogenes.[3] However, it has limited to no significant activity against other Gram-negative bacteria and anaerobic bacteria.[1]
Table 2: Antibacterial Spectrum of Cefsulodin
| Organism | Activity | References |
| Pseudomonas aeruginosa | Highly Active | [1][3][9] |
| Staphylococcus aureus | Active against select isolates | [3][9] |
| Staphylococcus epidermidis | Active against select isolates | [3] |
| Streptococcus pneumoniae | Active against select isolates | [3] |
| Streptococcus pyogenes | Active against select isolates | [3] |
| Other Gram-negative bacteria | Limited to no activity | [1] |
| Anaerobic bacteria | Limited to no activity | [1] |
Experimental Protocols
This section outlines the general methodologies for determining key parameters of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standard methods include broth dilution and agar dilution.
Broth Microdilution Method:
-
Preparation of Cefsulodin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of cefsulodin that shows no visible bacterial growth.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating HPLC method is used to quantify the drug substance and to detect the presence of any degradation products.
-
Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), delivered in an isocratic or gradient mode.
-
Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm).
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the cefsulodin peak from all degradation product peaks.
-
Stability Testing: Store samples of this compound under defined conditions (e.g., temperature, humidity) and analyze them at specified time points using the validated HPLC method to determine the remaining concentration of the active substance and the formation of any degradants.
Conclusion
This compound remains a significant antibiotic for the targeted treatment of Pseudomonas aeruginosa infections. Its well-defined chemical structure and physicochemical properties, coupled with a specific mechanism of action against key bacterial enzymes, underscore its clinical utility. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of its properties, which is essential for ongoing research, quality control, and the development of new therapeutic strategies. The provided data and visualizations serve as a comprehensive resource for professionals dedicated to advancing the fields of pharmaceutical science and infectious disease management.
References
- 1. KEGG PATHWAY: Peptidoglycan biosynthesis - Pseudomonas aeruginosa LESB58 [kegg.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis of peptidoglycan in Pseudomonas aeruginosa. 1. The incorporation of peptidoglycan into the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition | PLOS One [journals.plos.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. KEGG PATHWAY: Peptidoglycan biosynthesis - Pseudomonas aeruginosa PAO1 [kegg.jp]
The Discovery and In-Depth Technical Profile of Cefsulodin: A Targeted Approach to Pseudomonas aeruginosa
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin, a semi-synthetic, third-generation cephalosporin, represents a significant milestone in the targeted therapy of infections caused by Pseudomonas aeruginosa. Discovered by Takeda Pharmaceutical Company in 1977, this narrow-spectrum antibiotic exhibits potent bactericidal activity against this opportunistic pathogen, which is a major cause of nosocomial infections.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, in vitro activity, pharmacokinetics, and key experimental methodologies related to cefsulodin.
Discovery and Development History
The quest for new and effective antibiotics in the mid-20th century led to the exploration of numerous chemical scaffolds. The cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), proved to be a versatile starting point for the synthesis of a wide range of derivatives with varying antibacterial spectra and pharmacological properties. In 1977, researchers at Takeda Pharmaceutical Company in Japan successfully synthesized cefsulodin (initially designated as SCE-129). A New Drug Application (NDA) for cefsulodin, under the brand name Cefonomil, was filed with the U.S. Food and Drug Administration (FDA) in 1985 by TAP Pharmaceuticals.[1] Although it was never marketed in the United States, it saw clinical use in other parts of the world, most notably Japan.
The development of cefsulodin was driven by the urgent need for a potent and specific agent against P. aeruginosa, a bacterium notorious for its intrinsic and acquired resistance to many antibiotics. Early studies demonstrated its remarkable in vitro activity against clinical isolates of P. aeruginosa, surpassing that of many contemporary anti-pseudomonal agents.
Mechanism of Action: Targeting Peptidoglycan Synthesis
Like other β-lactam antibiotics, cefsulodin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular target of cefsulodin in Pseudomonas aeruginosa is Penicillin-Binding Protein 3 (PBP3). PBPs are a group of enzymes essential for the final steps of peptidoglycan biosynthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands, thereby providing structural integrity to the cell wall.
By binding to and acylating the active site of PBP3, cefsulodin effectively inactivates the enzyme. This inhibition of peptidoglycan cross-linking leads to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. The specificity of cefsulodin for PBP3 in P. aeruginosa is a key determinant of its narrow spectrum of activity.
Data Presentation
In Vitro Activity
Cefsulodin's in vitro activity is primarily directed against P. aeruginosa. The following tables summarize the minimum inhibitory concentrations (MICs) of cefsulodin against various clinical isolates.
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | 170 | 2 | 8 | [2] |
| Pseudomonas aeruginosa | 50 | - | - | [3] |
Table 1: In Vitro Activity of Cefsulodin against Pseudomonas aeruginosa
| Antibiotic | Geometric Mean MIC (mg/L) against Ticarcillin-Resistant P. aeruginosa |
| Cefsulodin | 15 |
| Ceftazidime | 2.1 |
| Ticarcillin | 1499 |
Table 2: Comparative In Vitro Activity against Ticarcillin-Resistant P. aeruginosa
Pharmacokinetics
The pharmacokinetic profile of cefsulodin has been extensively studied in humans. The drug is administered parenterally, and its elimination is primarily via the kidneys.
| Patient Group (Creatinine Clearance) | Half-life (t½) (hours) | Plasma Clearance (CLp) (mL/min) | Volume of Distribution (Vd) (L/kg) | Reference |
| Group I (>100 mL/min) | 1.77 | 136 | 0.26 | [4] |
| Group II (12-42 mL/min) | 6.37 | 49.6 | 0.26 | [4] |
| Group III (<10 mL/min) | 10.12 | 27.2 | 0.26 | [4] |
| Cystic Fibrosis Patients | 1.53 | 117.3 | 0.242 | [5][6] |
Table 3: Pharmacokinetic Parameters of Cefsulodin in Different Patient Populations
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Cefsulodin standard powder
-
Mueller-Hinton agar
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., Steers replicator)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of cefsulodin in a suitable solvent (e.g., sterile distilled water or buffer) at a known concentration.
-
Preparation of Agar Plates: Melt Mueller-Hinton agar and cool to 45-50°C. Add appropriate volumes of the cefsulodin stock solution to the molten agar to achieve the desired final concentrations in a series of two-fold dilutions. Pour the agar into sterile petri dishes and allow to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a suspension of the test organism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate, including the control plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of cefsulodin that completely inhibits visible growth of the organism.
Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)
This assay is used to determine the affinity of cefsulodin for its target PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
Radiolabeled penicillin (e.g., [³H]benzylpenicillin or ¹²⁵I-labeled penicillin derivative)
-
Varying concentrations of unlabeled cefsulodin
-
SDS-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus
-
Fluorography or autoradiography equipment
Procedure:
-
Membrane Preparation: Isolate the cell membranes from the test organism (P. aeruginosa) containing the PBPs.
-
Competitive Binding: Incubate the bacterial membranes with a fixed, saturating concentration of radiolabeled penicillin in the presence of increasing concentrations of unlabeled cefsulodin. A control reaction with no unlabeled competitor is also included.
-
Termination of Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin or by heat denaturation.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Detection: Visualize the radiolabeled PBPs by fluorography or autoradiography.
-
Analysis: The intensity of the radiolabeled PBP bands will decrease as the concentration of unlabeled cefsulodin increases, indicating competition for the same binding sites. The concentration of cefsulodin that inhibits 50% of the binding of the radiolabeled penicillin (IC₅₀) can be determined, which is inversely proportional to its binding affinity.
Mandatory Visualizations
Conclusion
Cefsulodin stands as a testament to the power of targeted antibiotic development. Its discovery provided a much-needed therapeutic option for infections caused by the challenging pathogen Pseudomonas aeruginosa. While its clinical use has been superseded by broader-spectrum agents in many regions, the study of cefsulodin continues to provide valuable insights into the mechanisms of antibiotic action, bacterial resistance, and the principles of rational drug design. This technical guide serves as a comprehensive resource for researchers and professionals in the field, encapsulating the key scientific knowledge surrounding this important cephalosporin.
References
- 1. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of cefsulodin, other beta-lactams, and aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefsulodin pharmacokinetics in patients with various degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose pharmacokinetics of cefsulodin in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-dose pharmacokinetics of cefsulodin in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Cefsulodin Sodium: A Third-Generation Cephalosporin with Targeted Anti-Pseudomonal Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin sodium is a third-generation cephalosporin antibiotic with a notably specific spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] Discovered in 1977 by Takeda Pharmaceutical Company, it has carved out a niche in both clinical and laboratory settings.[1] This technical guide provides a comprehensive overview of this compound, focusing on its classification, mechanism of action, antimicrobial spectrum, and the experimental methodologies used to characterize its activity.
Classification and Chemical Properties
Cefsulodin is classified as a third-generation cephalosporin.[1][2][3][4][5][6][7][8] This class of antibiotics is characterized by a beta-lactam ring fused to a dihydrothiazine ring. The chemical structure of cefsulodin includes a pyridinium-substituted methyl group at position 3 and a sulfo group on the acyl side chain, which contributes to its specific activity.[9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C22H19N4NaO8S2 |
| Molecular Weight | 554.5 g/mol |
| CAS Number | 52152-93-9 |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in water and ethanol |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like other beta-lactam antibiotics, cefsulodin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][10] The core of this mechanism is the irreversible binding of the beta-lactam ring to penicillin-binding proteins (PBPs).[3][10] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that forms the cross-links between peptidoglycan chains.[2] By inhibiting PBPs, cefsulodin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2][3]
Cefsulodin has a high affinity for the PBPs of Pseudomonas aeruginosa, particularly PBP1a and PBP1b, while binding poorly to the PBPs of other bacteria, which accounts for its narrow spectrum of activity.[9][10] It can readily penetrate the outer membrane of P. aeruginosa to reach its periplasmic targets.[9]
Antimicrobial Spectrum and Efficacy
Cefsulodin exhibits a narrow spectrum of activity, with potent efficacy against Pseudomonas aeruginosa.[2][11] It has limited to no significant activity against other Gram-negative bacteria, Gram-positive bacteria, and anaerobes.[2][11]
Table 2: In Vitro Activity of Cefsulodin Against Pseudomonas aeruginosa
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Wild-type, susceptible | 2 - 4 | 8 |
| Resistant strain (PA13) | 32 | - |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1][9]
Experimental Protocols
The in vitro activity of cefsulodin is primarily determined using antimicrobial susceptibility testing (AST) methods, such as the Kirby-Bauer disk diffusion and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test organism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth or saline.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A cefsulodin-impregnated disk (typically 30 µg) is aseptically applied to the surface of the inoculated agar plate.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-24 hours.
-
Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
-
Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the breakpoints established by a standard-setting organization such as the Clinical and Laboratory Standards Institute (CLSI).
Tentative Interpretive Zone Standards for a 30 µg Cefsulodin Disk:
-
Susceptible: ≥ 18 mm
-
Resistant: ≤ 14 mm
(Note: These are tentative breakpoints and may vary. Refer to the latest CLSI M100 document for current interpretive criteria.)
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of cefsulodin that completely inhibits visible bacterial growth.
Conclusion
This compound remains a significant third-generation cephalosporin due to its targeted and potent activity against Pseudomonas aeruginosa. Its mechanism of action, centered on the inhibition of peptidoglycan synthesis via PBP binding, is well-established. Standardized antimicrobial susceptibility testing methods are crucial for determining its in vitro efficacy and guiding its appropriate use. For researchers and drug development professionals, a thorough understanding of cefsulodin's properties and the methodologies for its evaluation is essential for its application in both research and clinical contexts. It is imperative to consult the latest guidelines from bodies such as the CLSI for the most current interpretive criteria for susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. [Clinical laboratory approach for estimating effective administrative dose of cefsulodin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A simple disk diffusion test to identify beta-lactamase-negative, ampicillin-resistant Haemophilus influenzae--application of cephalexin, cefsulodin and cefaclor disks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibg.kit.edu [ibg.kit.edu]
- 9. researchgate.net [researchgate.net]
- 10. BIOL 230 Lecture Guide - Flash Animation Showing the Synthesis of Peptidoglycan in Bacteria - Complete Process [cwoer.ccbcmd.edu]
- 11. journals.asm.org [journals.asm.org]
The Principle of Selective Activity of Cefsulodin Against Pseudomonas aeruginosa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefsulodin, a third-generation cephalosporin, exhibits a remarkable and clinically significant selective activity against Pseudomonas aeruginosa. This narrow spectrum of activity is a direct consequence of a confluence of factors: preferential binding to specific essential penicillin-binding proteins (PBPs) in P. aeruginosa, efficient permeation across its outer membrane, and notable stability against the chromosomal β-lactamases produced by this opportunistic pathogen. This technical guide provides a comprehensive exploration of the molecular principles underpinning cefsulodin's selective anti-pseudomonal action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved. Understanding these principles is crucial for the rational design of new anti-pseudomonal agents and for optimizing the clinical application of existing therapies.
Mechanism of Action: Targeted Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, cefsulodin's bactericidal effect stems from the disruption of peptidoglycan synthesis, an essential process for maintaining the integrity of the bacterial cell wall. Cefsulodin achieves this by acylating the active site of penicillin-binding proteins (PBPs), the enzymes responsible for the final transpeptidation step in peptidoglycan assembly. The selective action of cefsulodin against P. aeruginosa is primarily attributed to its high affinity for specific PBPs in this organism, particularly PBP3 (encoded by the ftsI or pbpB gene), which is essential for cell division.[1] Inhibition of PBP3 leads to the formation of filamentous cells and eventual lysis.[2]
Preferential Binding to P. aeruginosa Penicillin-Binding Proteins
The cornerstone of cefsulodin's selectivity lies in its differential affinity for the PBPs of P. aeruginosa compared to those of other bacteria, such as Escherichia coli. Cefsulodin demonstrates potent binding to P. aeruginosa PBP1a and PBP1b, in addition to its primary target, PBP3.[3] This high affinity ensures effective inhibition of cell wall synthesis at clinically achievable concentrations.
Data Presentation: Comparative Binding Affinity of Cefsulodin
| Organism | PBP | IC50 (µg/mL) | Reference |
| Pseudomonas aeruginosa | PBP1a | 0.5 | [1] |
| PBP1b | 3 | [1] | |
| PBP2 | >100 | [1] | |
| PBP3 | 0.2 | [1] | |
| Escherichia coli | PBP1a/1b | High | [4][5] |
| PBP2 | High | [4][5] | |
| PBP3 | High | [4][5] |
Note: Lower IC50 values indicate higher binding affinity.
Outer Membrane Permeability: A Gateway to the Periplasm
Stability Against β-Lactamases: Evading Enzymatic Degradation
The production of β-lactamases, enzymes that hydrolyze the β-lactam ring, is a primary mechanism of resistance to β-lactam antibiotics. P. aeruginosa possesses an inducible chromosomal AmpC β-lactamase that can confer resistance to many cephalosporins. A key feature of cefsulodin is its relative stability against hydrolysis by the chromosomal β-lactamases of P. aeruginosa.[3][8] While it can be slowly hydrolyzed by some plasmid-mediated β-lactamases, such as TEM-type and certain carbenicillinases, its resistance to the endogenous AmpC is a significant contributor to its efficacy.[8]
Data Presentation: Antimicrobial Spectrum of Cefsulodin
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 2 | 8 | [9] |
| Escherichia coli | >64 | >64 | [8] |
| Klebsiella pneumoniae | >64 | >64 | [8] |
| Enterobacter cloacae | >64 | >64 | [8] |
| Proteus mirabilis | >64 | >64 | [8] |
| Staphylococcus aureus | 4 | 16 | [10] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Mechanisms of Resistance to Cefsulodin
Despite its effectiveness, resistance to cefsulodin in P. aeruginosa can emerge through several mechanisms.
Alteration of the Primary Target: PBP3 Modification
The most significant mechanism of acquired resistance to cefsulodin is the modification of its primary target, PBP3.[11] Mutations in the pbpB gene can lead to amino acid substitutions in the PBP3 protein, reducing its affinity for cefsulodin.[2][11] This decreased binding affinity necessitates higher concentrations of the antibiotic to achieve inhibition. For instance, spontaneous cefsulodin-resistant mutants of P. aeruginosa PAO4089 showed a significant reduction in the affinity of PBP3 for cefsulodin, with the MIC increasing from 0.78 mg/L to 12.5 mg/L.[11] Specific mutations, such as F533L, have been shown to reduce the affinity of PBP3 for β-lactams.[2]
Enzymatic Degradation: Upregulation of β-Lactamases
Although cefsulodin is relatively stable to basal levels of AmpC β-lactamase, overexpression of this enzyme can lead to resistance. Mutations in genes that regulate AmpC expression, such as ampD, can lead to constitutive hyperproduction of the enzyme, resulting in increased hydrolysis of cefsulodin and other β-lactams.
Diagram: Cefsulodin's Mechanism of Action and Resistance
Caption: Cefsulodin's selective action and resistance pathways in P. aeruginosa.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates[12]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Cefsulodin powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[14]
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[13]
Procedure:
-
Preparation of Cefsulodin Stock Solution: Prepare a stock solution of cefsulodin at a concentration of 1280 µg/mL in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the cefsulodin stock solution in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[12] Leave a well with only broth as a growth control.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including the growth control well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading the MIC: The MIC is the lowest concentration of cefsulodin at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading device.[14]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Penicillin-Binding Protein (PBP) Competition Assay using Fluorescent Penicillin
This assay is used to determine the binding affinity (IC50) of an unlabeled β-lactam (cefsulodin) for specific PBPs by competing with a fluorescently labeled penicillin derivative (e.g., Bocillin FL).
Materials:
-
Bacterial membrane preparations containing PBPs
-
Cefsulodin
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Membrane Preparation: Grow P. aeruginosa to mid-log phase, harvest the cells, and prepare membrane fractions containing the PBPs by sonication or French press followed by ultracentrifugation.
-
Competition Reaction: In separate tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of cefsulodin for a set period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.
-
Fluorescent Labeling: Add a fixed, subsaturating concentration of Bocillin FL to each tube and incubate for another set period (e.g., 15 minutes at 30°C) to label the PBPs that are not bound by cefsulodin.[16]
-
Termination of Reaction: Stop the labeling reaction by adding SDS-PAGE sample buffer and heating the samples.
-
SDS-PAGE and Imaging: Separate the PBP profiles by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC50 is the concentration of cefsulodin that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to the control (no cefsulodin).
Diagram: PBP Competition Assay Workflow
Caption: Workflow for the PBP competition assay.
Conclusion
The selective activity of cefsulodin against Pseudomonas aeruginosa is a finely tuned interplay of molecular interactions. Its high affinity for essential penicillin-binding proteins, particularly PBP3, coupled with efficient penetration of the outer membrane and resistance to endogenous β-lactamases, provides a powerful and targeted bactericidal effect. While resistance can emerge, primarily through modifications of PBP3, the principles underlying cefsulodin's selectivity offer a valuable blueprint for the development of novel anti-pseudomonal agents. A thorough understanding of these mechanisms is paramount for researchers and drug development professionals working to combat the significant clinical challenge posed by P. aeruginosa infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle-independent lysis of Escherichia coli by cefsulodin, an inhibitor of penicillin-binding proteins 1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of a new β-lactamase OXA-205 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.aber.ac.uk [research.aber.ac.uk]
- 8. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Penicillin-Binding Proteins (PBPs) by Cefsulodin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefsulodin sodium is a third-generation cephalosporin antibiotic distinguished by its narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. Its mechanism of action involves the inhibition of essential penicillin-binding proteins (PBPs), enzymes critical for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the interaction between cefsulodin and bacterial PBPs, with a focus on its inhibitory kinetics, target specificity, and the methodologies used to characterize these interactions. Quantitative data on its efficacy are presented, alongside detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Cefsulodin is a semi-synthetic cephalosporin that exhibits potent bactericidal activity against Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to many antibiotics.[1][2][3] Unlike broad-spectrum cephalosporins, cefsulodin's activity is largely confined to P. aeruginosa and some strains of Staphylococcus aureus.[4] This specificity is attributed to its high affinity for particular PBPs in these organisms and its ability to penetrate the outer membrane of P. aeruginosa.[5] This guide delves into the molecular basis of cefsulodin's action, providing a technical resource for researchers in antimicrobial drug discovery and development.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The bactericidal effect of cefsulodin, like other β-lactam antibiotics, stems from its ability to interfere with the final stages of peptidoglycan synthesis.[1][2][3] Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protects the cell from osmotic lysis. Its synthesis is finalized by the transpeptidase activity of PBPs, which catalyze the cross-linking of peptide side chains of adjacent glycan strands.
Cefsulodin acts as a suicide inhibitor by forming a stable, covalent acyl-enzyme complex with the active site serine of susceptible PBPs. This inactivation of PBPs disrupts the synthesis of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell death.[1][2]
Peptidoglycan Synthesis Pathway and Cefsulodin's Point of Inhibition
The synthesis of peptidoglycan is a multi-step process that originates in the cytoplasm and culminates in the periplasmic space. Cefsulodin's intervention occurs at the final, periplasmic stage.
Target Specificity and Quantitative Analysis
Cefsulodin's narrow spectrum of activity is a direct consequence of its differential affinity for the PBPs of various bacterial species. It exhibits a particularly high affinity for the PBPs of P. aeruginosa.
Primary PBP Targets
Quantitative Inhibitory Data
The following tables summarize the available quantitative data on the inhibitory activity of cefsulodin.
Table 1: 50% Inhibitory Concentration (IC50) of Cefsulodin against E. coli PBPs
| Penicillin-Binding Protein (PBP) | IC50 (µM) | Organism |
| PBP1a | 10 | Escherichia coli |
| PBP1b | 100 | Escherichia coli |
Data sourced from a competitive binding assay using Bocillin FL.
Table 2: Minimum Inhibitory Concentration (MIC) of Cefsulodin against Pseudomonas aeruginosa
| Parameter | MIC (µg/mL) | Reference |
| MIC50 | 2.0 - 4.0 | [7] |
| MIC90 | 8.0 | [8] |
| Range for clinical isolates | 0.5 - 64 | [9] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of cefsulodin with PBPs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow for MIC Determination
Detailed Protocol:
-
Preparation of Cefsulodin Stock Solution: Prepare a stock solution of this compound at twice the highest desired concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Microtiter Plate: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2x cefsulodin stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last column of the dilution series.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells after inoculation.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of cefsulodin at which there is no visible turbidity.
Competitive PBP Binding Assay
This assay determines the affinity of a test compound (cefsulodin) for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to the active site of the PBPs.
Workflow for Competitive PBP Binding Assay
References
- 1. Blocking Peptidoglycan Recycling in Pseudomonas aeruginosa Attenuates Intrinsic Resistance to Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of MupP as a New Peptidoglycan Recycling Factor and Antibiotic Resistance Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of Cefsulodin Sodium in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin sodium is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1] As with any pharmaceutical agent, a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous solutions, is paramount for the development of safe, effective, and stable dosage forms. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visual representations of degradation pathways to support research and development efforts.
Solubility Profile of this compound
This compound is a white to light yellow crystalline powder that is freely soluble in water.[2][3] This high aqueous solubility is a key characteristic for its formulation as an injectable product. The solubility in various solvents is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | 50 mg/mL | Freely soluble.[4][5] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | -[6] |
| Dimethyl Sulfoxide (DMSO) | ~0.1 mg/ml | -[6] |
| Ethanol | Soluble | -[7] |
| Methanol | Slightly soluble | -[3] |
| Formamide | Freely soluble | -[3] |
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of other substances. Understanding these factors is critical for predicting the shelf-life and ensuring the potency of this compound formulations.
pH-Dependent Stability
The stability of this compound is highly dependent on the pH of the aqueous solution. The optimal pH range for the stability of this compound is between 3.2 and 5.7.[8] Outside of this range, the degradation of the molecule is accelerated.
Temperature-Dependent Stability
Temperature plays a crucial role in the stability of this compound in aqueous solutions. As with most chemical reactions, the rate of degradation increases with temperature. The stability of this compound in common intravenous admixtures at various temperatures is detailed in the table below.
Table 2: Stability of this compound in Intravenous Admixtures
| Intravenous Admixture | Temperature (°C) | Stability (Time to 90% Potency) |
| 5% Dextrose Injection | 24 | ~1 day |
| 0.9% Sodium Chloride Injection | 24 | ~1 day |
| 5% Dextrose Injection | 5 | ~17 days |
| 0.9% Sodium Chloride Injection | 5 | ~17 days |
| 5% Dextrose Injection | -10 | ≥ 60 days |
| 0.9% Sodium Chloride Injection | -10 | ≥ 60 days |
| Data from Das Gupta & Stewart (1984)[8] |
Degradation Kinetics
The degradation of this compound in aqueous solutions generally follows pseudo-first-order kinetics.[9] The overall degradation rate constant (k) can be described by the following rate law, which accounts for specific acid-base and water-catalyzed hydrolysis:
k = kH+[H+] + k0 + kOH-[OH-]
where:
-
kH+ is the second-order rate constant for acid catalysis.
-
k0 is the first-order rate constant for water-catalyzed hydrolysis.
-
kOH- is the second-order rate constant for base catalysis.
The apparent activation energies for the degradation of this compound at various pH values have been determined, as shown in the table below.
Table 3: Apparent Activation Energies for this compound Degradation
| pH | Apparent Activation Energy (kcal/mol) |
| 2 | 20.7 |
| 4 | 22.3 |
| 6 | 23.0 |
| 9 | 27.7 |
| Data from Fujita & Koshiro (1984)[9] |
Degradation Pathways
The degradation of this compound in aqueous solutions proceeds primarily through two main pathways: hydrolysis of the β-lactam ring and epimerization at the α-carbon of the phenylacetyl side chain.
β-Lactam Ring Cleavage
The hydrolysis of the four-membered β-lactam ring is a common degradation pathway for all β-lactam antibiotics. This reaction is catalyzed by both acid and base and leads to the loss of antibacterial activity. The cleavage of the amide bond in the β-lactam ring results in the formation of an inactive penicilloic acid-like derivative.
Epimerization
Epimerization of cefsulodin can occur at the α-carbon of the phenylacetyl side chain, particularly under basic conditions. This process involves the removal of the α-proton by a hydroxide ion to form a carbanion intermediate, which can then be reprotonated to form either the original R-isomer or the S-isomer (epimer). The formation of the epimer can lead to a reduction in biological activity.[9]
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for accurately quantifying the amount of intact this compound and separating it from its degradation products. The following method is a representative protocol that can be adapted for stability studies.
Table 4: Representative HPLC Method Parameters for this compound Stability Testing
| Parameter | Specification |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with: - A: 1% Ammonium sulphate aqueous solution - B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV spectrophotometer at 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
This method is adapted from a published method for the analysis of cefsulodin and its impurities.[10]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. The following are general protocols for subjecting this compound to various stress conditions.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of approximately 1 mg/mL.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place the solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in the mobile phase, and dilute to an appropriate concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (approximately 1 mg/mL in water or mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same conditions.
-
At specified time points, withdraw samples for HPLC analysis.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important antibiotic. A thorough understanding of these fundamental properties is essential for the successful formulation of stable and effective this compound products. Further studies may be warranted to elucidate the precise structures of all degradation products and to obtain more detailed kinetic data under a wider range of conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. You are being redirected... [bio-world.com]
- 5. This compound salt, 50 mg/ml in distilled water, sterile-filtered, Thermo Scientific Chemicals 1 mL [thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. agscientific.com [agscientific.com]
- 8. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and Mechanism of the Degradation and Epimerization of Sodium Cefsulodin in Aqueous Solution [jstage.jst.go.jp]
- 10. Separation and structural elucidation of cefsulodin and its impurities in both positive and negative ion mode in this compound bulk material using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefsulodin Sodium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cefsulodin sodium, a third-generation cephalosporin antibiotic. It covers its core chemical properties, mechanism of action, and key experimental applications, with a focus on methodologies relevant to research and drug development.
Core Properties of this compound
This compound is a semisynthetic, narrow-spectrum cephalosporin antibiotic primarily effective against Pseudomonas aeruginosa.[1][2][3] Its targeted activity makes it a valuable tool in both clinical and research settings for the selective isolation and susceptibility testing of this opportunistic pathogen.
| Property | Value | References |
| CAS Number | 52152-93-9 | [1][2] |
| Molecular Formula | C₂₂H₁₉N₄NaO₈S₂ | [1] |
| Molecular Weight | 554.53 g/mol (anhydrous basis) | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Freely soluble in water |
Mechanism of Action
Similar to other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] This process involves the targeted inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[1][4]
Specifically, cefsulodin binds to and inhibits PBPs, which are responsible for the final transpeptidation step in peptidoglycan synthesis.[1] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By disrupting its synthesis, cefsulodin compromises the cell wall's integrity, leading to cell lysis and bacterial death.[1] Cefsulodin has shown particular activity against PBP-1A and PBP-1B in Pseudomonas aeruginosa.
Caption: Mechanism of action of this compound.
Experimental Protocols
This compound is a critical component in several standard microbiological assays. Below are detailed protocols for its application in antimicrobial susceptibility testing and as a selective agent in culture media.
Antimicrobial Susceptibility Testing (AST)
The Kirby-Bauer disk diffusion method is a common technique for determining the susceptibility of a bacterial isolate to cefsulodin.
Objective: To determine the in vitro susceptibility of a bacterial strain to cefsulodin.
Materials:
-
Cefsulodin antibiotic disks (30 µg)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth or saline equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[5][6]
-
Disk Application: Aseptically apply a cefsulodin (30 µg) disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.[6]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[6]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters. Interpret the results based on established guidelines (e.g., CLSI or EUCAST). Tentative zone size breakpoints for a 30-µg cefsulodin disk have been suggested as: Susceptible ≥ 18 mm and Resistant ≤ 14 mm.[3][7]
References
- 1. BAM Media M35: Cefsulodin-Irgasan Novobiocin (CIN) Agar or Yersinia Selective Agar (YSA) | FDA [fda.gov]
- 2. alliance-bio-expertise.com [alliance-bio-expertise.com]
- 3. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtestsguide.com [labtestsguide.com]
- 5. asm.org [asm.org]
- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 7. journals.asm.org [journals.asm.org]
Foundational Research on Cefsulodin's Beta-Lactamase Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefsulodin, a third-generation cephalosporin, has historically held a significant place in the therapeutic arsenal against Pseudomonas aeruginosa. A key attribute contributing to its efficacy is its notable stability in the presence of various beta-lactamases, the primary enzymatic defense mechanism of many resistant bacteria. This technical guide provides an in-depth review of the foundational research concerning cefsulodin's interaction with these enzymes. It consolidates qualitative stability data, summarizes its activity against various bacterial strains through Minimum Inhibitory Concentration (MIC) data, and presents a detailed experimental protocol for assessing beta-lactamase stability. Visualizations of its mechanism of action and relevant experimental workflows are also provided to facilitate a comprehensive understanding.
Introduction to Cefsulodin
Cefsulodin is a semi-synthetic, narrow-spectrum cephalosporin antibiotic with potent activity primarily directed against Pseudomonas aeruginosa.[1] Unlike broad-spectrum cephalosporins, its activity against other Gram-negative bacteria, Gram-positive cocci, and anaerobes is limited. This specificity makes it a targeted therapeutic option, particularly in documented P. aeruginosa infections.
Mechanism of Action
Like other beta-lactam antibiotics, cefsulodin's bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[1] Specifically, it targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By inactivating these proteins, cefsulodin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Cefsulodin has demonstrated a high affinity for the PBPs of P. aeruginosa.
Stability Against Beta-Lactamases
A critical factor in the efficacy of any beta-lactam antibiotic is its resistance to hydrolysis by beta-lactamases. Cefsulodin is recognized for its stability against many common beta-lactamases, particularly the chromosomally mediated AmpC-type cephalosporinases produced by P. aeruginosa.[2]
Qualitative Stability Data
While detailed kinetic studies providing Vmax and Km values for cefsulodin against a wide array of beta-lactamases are not extensively available in the literature, numerous studies have qualitatively assessed its stability. The consensus is that cefsulodin is a poor substrate for many clinically relevant beta-lactamases. A summary of these findings is presented in Table 1.
Table 1: Qualitative Stability of Cefsulodin against Various Beta-Lactamases
| Beta-Lactamase Source/Type | Stability Description | Reference |
| P. aeruginosa (induced) | Not hydrolyzed | |
| Sabath and Abrahams' (SA) enzyme (P. aeruginosa) | Hydrolysis not detectable; poor enzyme binding (Ki) | [3] |
| Enterobacter cloacae | Poor substrate | |
| Proteus morganii | Poor substrate | |
| TEM-type beta-lactamases | Hydrolyzed, albeit slowly | |
| Carbenicillin-resistant P. aeruginosa isolates | Hydrolyzed, albeit slowly |
The stability of cefsulodin against the inducible chromosomal beta-lactamase of P. aeruginosa is a key factor in its specific anti-pseudomonal activity.[3] Even when induced, this enzyme does not effectively hydrolyze cefsulodin, allowing the antibiotic to reach its PBP targets.
Minimum Inhibitory Concentration (MIC) Data
The stability of cefsulodin against beta-lactamases is reflected in its MIC values against various bacterial strains. Table 2 provides a summary of cefsulodin's in vitro activity.
Table 2: In Vitro Activity of Cefsulodin against Selected Bacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | 779 | - | 2-4 | - | [2] |
| Pseudomonas aeruginosa | 170 | - | 2 | 8 | [4] |
| P. diminuta, P. maltophilia, P. paucimobilis, P. pseudoalcaligenes | - | 1 - 32 | - | - | [1] |
| Staphylococcus aureus (penicillinase-producing) | - | Active | - | - |
Experimental Protocols: Determining Beta-Lactamase Stability
The stability of a beta-lactam antibiotic against beta-lactamase hydrolysis can be determined using several methods. A widely used technique is the spectrophotometric assay, which measures the change in absorbance of the beta-lactam as its beta-lactam ring is cleaved.
Spectrophotometric Hydrolysis Assay
Objective: To determine the rate of hydrolysis of cefsulodin by a purified beta-lactamase enzyme.
Materials:
-
Purified beta-lactamase preparation of known concentration.
-
Cefsulodin sodium salt.
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
-
Micropipettes and sterile tips.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cefsulodin in phosphate buffer (e.g., 10 mM).
-
Prepare serial dilutions of the cefsulodin stock solution in phosphate buffer to create a range of substrate concentrations for kinetic analysis.
-
Prepare a working solution of the purified beta-lactamase in phosphate buffer. The concentration will depend on the enzyme's activity and should be determined empirically.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for cefsulodin (this needs to be determined experimentally, but is typically in the UV range, e.g., 260-300 nm).
-
Set the temperature of the cuvette holder to a constant physiological temperature (e.g., 37°C).
-
-
Assay Performance:
-
Add a defined volume of phosphate buffer and a specific concentration of cefsulodin solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small, precise volume of the beta-lactamase solution to the cuvette. Mix quickly but gently.
-
Immediately begin recording the change in absorbance over time. The rate of decrease in absorbance corresponds to the hydrolysis of the beta-lactam ring.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with varying concentrations of cefsulodin.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant). The catalytic efficiency (kcat/Km) can then be calculated.
-
Conclusion
The foundational research on cefsulodin consistently demonstrates its high degree of stability against many clinically important beta-lactamases, particularly the chromosomal cephalosporinases of its primary target, Pseudomonas aeruginosa. This inherent stability is a cornerstone of its potent and specific anti-pseudomonal activity. While comprehensive quantitative kinetic data is sparse, the qualitative evidence and supportive MIC data confirm that cefsulodin's structure confers significant resistance to enzymatic inactivation. The methodologies outlined in this guide provide a framework for further quantitative exploration of cefsulodin's interactions with an ever-evolving landscape of beta-lactamase enzymes. This understanding is crucial for drug development professionals and researchers working to combat antimicrobial resistance.
References
- 1. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro activities of eight beta-lactamase-stable cephalosporins against beta-lactamase-producing gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and significance of the activity of the Sabath and Abrahams' beta-lactamase of Pseudomonas aeruginosa against cefotaxime and cefsulodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Preparation and Use of Cefsulodin-Irgasan-Novobiocin (CIN) Agar for Yersinia Isolation
Introduction and Principle
Cefsulodin-Irgasan-Novobiocin (CIN) Agar, also known as Yersinia Selective Agar, is a highly selective and differential culture medium developed by Schiemann in 1979 for the isolation of Yersinia enterocolitica from clinical and food samples.[1][2][3] Its formulation is designed to promote the growth of Yersinia species while inhibiting the growth of most other Gram-negative and Gram-positive bacteria commonly found in enteric specimens.[4][5]
The medium's efficacy is based on a combination of selective agents and a differential indicator system:
-
Selectivity : The selectivity of CIN agar is achieved through the incorporation of several inhibitory agents.[6] Crystal violet and sodium deoxycholate (or bile salts) suppress the growth of Gram-positive organisms.[1][6] A cocktail of antibiotics—cefsulodin, irgasan, and novobiocin—inhibits a wide range of commensal Gram-negative enteric bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4][5][7]
-
Differentiation : The differential capability of the medium stems from the presence of mannitol as a fermentable carbohydrate and neutral red as a pH indicator.[3][7] Yersinia enterocolitica ferments mannitol, producing acid which lowers the local pH around the colonies.[2] This pH drop causes the neutral red indicator to be absorbed, resulting in the characteristic deep red center of the colonies.[3] The unfermented periphery of the colony remains translucent, creating a distinctive "bull's-eye" appearance.[3][8][9]
Composition of CIN Agar
The components of CIN Agar are typically divided into a basal medium that can be sterilized by autoclaving and a heat-sensitive selective supplement that is added after the base has cooled. The exact formulation can vary slightly between manufacturers.
Table 1: Typical Composition of CIN Agar (per liter of deionized water)
| Component | Concentration (g/L) | Purpose |
| Basal Medium | ||
| Peptone | 20.0 g | Provides essential nitrogen, amino acids, and peptides for bacterial growth.[10] |
| Yeast Extract | 2.0 g | Source of B-complex vitamins and other growth factors.[10] |
| Mannitol | 20.0 g | Fermentable carbohydrate for differentiation.[7][10] |
| Sodium Pyruvate | 2.0 g | Stimulates the growth of Yersinia species.[5][7] |
| Sodium Chloride (NaCl) | 1.0 g | Provides essential electrolytes and maintains osmotic balance.[10][11] |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.01 g | Source of divalent cations required for enzymatic reactions.[11] |
| Sodium Deoxycholate | 0.5 g | Inhibits Gram-positive bacteria.[1][7] |
| Neutral Red | 0.03 g | pH indicator for detecting mannitol fermentation.[7][11] |
| Crystal Violet | 0.001 g | Inhibits Gram-positive bacteria.[7] |
| Agar | 12.0 - 13.5 g | Solidifying agent.[7] |
| CIN Selective Supplement | ||
| Cefsulodin | 15.0 mg | Antibiotic that inhibits many Gram-negative bacteria, including Pseudomonas aeruginosa.[4] A lower concentration (4 mg/L) can be used for the simultaneous isolation of Aeromonas spp.[4][12] |
| Irgasan | 4.0 mg | Broad-spectrum antimicrobial agent that inhibits both Gram-positive and Gram-negative bacteria.[1][7] |
| Novobiocin | 2.5 mg | Antibiotic that inhibits many Gram-positive and some Gram-negative bacteria.[13][14] |
| Final pH | 7.4 ± 0.2 at 25°C | Optimal pH for the growth of Yersinia.[1][4] |
Note: Formulations provided by manufacturers like Difco, BBL, and HiMedia may have slight variations but are based on the same principles.[1][9] Commercially available CIN agar often comes as a dehydrated basal powder and a separate lyophilized supplement.[1]
Experimental Protocols
This protocol describes the preparation of CIN agar from a dehydrated basal medium and a selective supplement.
-
Rehydrate the Basal Medium : Suspend the amount of dehydrated CIN Agar Base powder specified by the manufacturer (e.g., ~57.5 g) in 1 liter of deionized or distilled water.[7][10]
-
Dissolve the Medium : Mix thoroughly and heat to boiling with frequent agitation to ensure the powder, especially the agar, is completely dissolved.[1][10]
-
Sterilization : Sterilize the dissolved basal medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][7][13]
-
Cooling : After autoclaving, cool the medium to 45-50°C in a temperature-controlled water bath.[1][7][13] It is critical to avoid allowing the agar to solidify.
-
Reconstitute Supplement : Aseptically reconstitute the CIN selective supplement according to the manufacturer's instructions. This may involve adding sterile distilled water and/or ethanol.[1]
-
Add Supplement : Aseptically add the reconstituted supplement to the cooled basal medium.[7][13]
-
Mix and Pour : Mix the final medium gently but thoroughly to ensure uniform distribution of the supplement without introducing air bubbles.[1] Pour approximately 15-20 ml of the medium into sterile Petri dishes and allow them to solidify on a level surface.[15]
-
Storage : Once solidified, store the plates in an inverted position at 2-8°C away from direct light.[3] Properly stored plates have a shelf life of several weeks.[3]
-
Sample Preparation : Samples can be clinical specimens (e.g., stool) or food samples.[4] They can be plated directly or after an enrichment step.[4] For some strains, a cold enrichment in Phosphate Buffered Saline (PBS) at 4°C for up to 21 days may enhance recovery.[9][14]
-
Inoculation : Allow the prepared CIN agar plates to warm to room temperature before use.[4] Inoculate the plate by streaking the specimen onto the agar surface to obtain isolated colonies.[14]
-
Incubation : Incubate the plates aerobically. The optimal temperature and duration can vary:
-
Recommended : 22-25°C for 48 hours. Lower temperatures often yield colonies with a more distinct "bull's-eye" morphology.[4]
-
Alternative : 25-30°C for 24-48 hours.[6][11][13] Some protocols suggest incubation at 32°C or 35°C for 24 hours, but higher temperatures may inhibit some Yersinia strains.[3][4]
-
Visualization of Experimental Workflow
Caption: Workflow for Yersinia isolation using CIN agar.
Interpretation of Results
After incubation, examine the CIN agar plates for colony morphology.
-
Yersinia enterocolitica : Produces characteristic "bull's-eye" colonies, which are typically 1-2 mm in diameter.[6][13] These colonies have a deep red, opaque center surrounded by a sharp, translucent (colorless) outer border.[4][8][16] This appearance is due to the localized acid production from mannitol fermentation.[3]
-
Other Organisms : While highly selective, some other microorganisms may grow on CIN agar.
-
Citrobacter, Serratia, and Enterobacter species may sometimes grow and produce colonies that resemble Yersinia, necessitating further identification.[3][4] These colonies are often larger (>2 mm) with a more diffuse pink coloration and opaque zones.[4][13]
-
Aeromonas hydrophila can also grow, especially on media with reduced cefsulodin, and may form similar "bull's-eye" colonies.[4]
-
Non-mannitol fermenting organisms that are not inhibited will appear as colorless, translucent colonies.[3][9]
-
Most Gram-positive bacteria and many common enteric Gram-negative bacilli like E. coli are markedly or completely inhibited.[4][9]
-
Important : Colony morphology on CIN agar is presumptive. All typical "bull's-eye" colonies must be confirmed as Yersinia enterocolitica using subsequent biochemical, serological, or molecular tests.[4]
References
- 1. microbenotes.com [microbenotes.com]
- 2. labtestsguide.com [labtestsguide.com]
- 3. dalynn.com [dalynn.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. VetBact [vetbact.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. kisanbiotech.img15.kr [kisanbiotech.img15.kr]
- 8. Yersinia enterocolitica growth on CIN agar. Colonies on CIN agar. [microbiologyinpictures.com]
- 9. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. shop.tinyteria.com [shop.tinyteria.com]
- 12. Growth of Aeromonas spp. on cefsulodin-Irgasan-novobiocin agar selective for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alliance-bio-expertise.com [alliance-bio-expertise.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optimal Concentration of Cefsulodin for Pseudomonas aeruginosa Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of cefsulodin for the selective isolation and differentiation of Pseudomonas aeruginosa. Cefsulodin is a narrow-spectrum cephalosporin antibiotic with potent activity against P. aeruginosa, making it a valuable tool in clinical and research settings.
Introduction
Cefsulodin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption of cell wall integrity leads to cell lysis and death. The selectivity of cefsulodin for P. aeruginosa is attributed to its high affinity for the PBPs of this organism and its ability to penetrate its outer membrane.[2]
The selection of an optimal cefsulodin concentration is critical. The concentration should be high enough to inhibit the growth of competing microorganisms while permitting the growth of P. aeruginosa. This document provides quantitative data on the susceptibility of P. aeruginosa to cefsulodin and detailed protocols to empower researchers to determine the ideal selective concentration for their specific applications.
Quantitative Data: Cefsulodin Susceptibility of Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for cefsulodin against P. aeruginosa.
| Parameter | Concentration (µg/mL) | Reference(s) |
| MIC₅₀ (inhibits 50% of isolates) | 2 - 4 | [2][3] |
| MIC₉₀ (inhibits 90% of isolates) | 8 | [3] |
This data indicates that while most P. aeruginosa strains are susceptible to low concentrations of cefsulodin, a selective medium may require a concentration that is carefully titrated to inhibit other flora without being excessively inhibitory to the target organism.
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Cefsulodin against Pseudomonas aeruginosa using Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a fundamental experiment to determine the susceptibility of a specific P. aeruginosa strain to cefsulodin.
Materials:
-
Cefsulodin sodium salt
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pseudomonas aeruginosa isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Cefsulodin Stock Solution:
-
Aseptically prepare a stock solution of cefsulodin in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Prepare Serial Dilutions:
-
Label the columns of a 96-well plate for serial dilutions (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Add 50 µL of CAMHB to wells in columns 2-12.
-
Add 100 µL of the cefsulodin stock solution (1280 µg/mL) to the first well of a separate dilution plate (this will be used to create the working solutions). Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process down the column.
-
Transfer 50 µL from each well of the dilution plate to the corresponding wells of the final test plate. This will result in 50 µL of each cefsulodin concentration in the test plate.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the cefsulodin dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and will dilute the cefsulodin concentrations to the desired final concentrations.
-
Include a growth control well (no cefsulodin) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of cefsulodin that completely inhibits visible growth of the organism.
-
Protocol for Preparing a Selective Agar for Pseudomonas aeruginosa using Cefsulodin
This protocol provides a general method for preparing a selective agar. The optimal cefsulodin concentration should be determined based on the MIC of the target P. aeruginosa strains and the susceptibility of the background flora you wish to inhibit. A good starting point for optimization is a concentration slightly below the MIC₅₀ of P. aeruginosa (e.g., 1-2 µg/mL).
Materials:
-
Nutrient Agar or other suitable basal medium
-
This compound salt
-
Sterile Petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare Basal Medium:
-
Prepare the nutrient agar according to the manufacturer's instructions.
-
Sterilize by autoclaving.
-
-
Cool the Medium:
-
Cool the sterilized agar to 45-50°C in a water bath. Holding the medium at this temperature is crucial to prevent heat degradation of the antibiotic.
-
-
Prepare Cefsulodin Solution:
-
Prepare a filter-sterilized stock solution of cefsulodin at a concentration that will be easy to add to the molten agar to achieve the desired final concentration. For example, to achieve a final concentration of 2 µg/mL in 1 liter of agar, you could add 2 mL of a 1 mg/mL stock solution.
-
-
Add Cefsulodin to Agar:
-
Aseptically add the calculated volume of the sterile cefsulodin stock solution to the cooled molten agar.
-
Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic.
-
-
Pour Plates:
-
Pour the cefsulodin-containing agar into sterile Petri dishes.
-
Allow the plates to solidify at room temperature.
-
-
Quality Control:
-
It is advisable to perform a quality control check by streaking a known P. aeruginosa strain and a known susceptible non-Pseudomonas strain (e.g., Escherichia coli) onto a plate to confirm selective activity.
-
Visualizations
Cefsulodin Mechanism of Action
Caption: Cefsulodin inhibits peptidoglycan synthesis in P. aeruginosa.
Experimental Workflow for Determining Optimal Cefsulodin Concentration
Caption: Workflow for optimizing cefsulodin concentration for selection.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefsulodin Sodium in MI Agar for Water Quality Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cefsulodin sodium in MI agar for the simultaneous detection of Escherichia coli and total coliforms in water samples, in accordance with EPA Method 1604. Detailed protocols, performance data, and the mechanism of action of cefsulodin are presented to guide researchers in the effective application of this method.
Introduction
Water quality monitoring is paramount for public health. The MI agar membrane filtration method offers a simultaneous detection technique for two critical indicators of fecal contamination: total coliforms and Escherichia coli (E. coli). MI agar incorporates two enzyme substrates: a fluorogen that reacts with the β-galactosidase enzyme produced by total coliforms, and a chromogen that reacts with the β-glucuronidase enzyme specific to E. coli.[1] To enhance the selectivity of this medium, this compound is added to inhibit the growth of non-target bacteria, particularly Gram-positive organisms and some non-coliform Gram-negative bacteria that can cause false-positive results.[2]
Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[3] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the final stage of peptidoglycan synthesis in the bacterial cell wall.[1] Disruption of the cell wall integrity ultimately leads to cell lysis and death.[1] The concentration of cefsulodin in MI agar is optimized to suppress background microbial growth, thereby facilitating the accurate enumeration of target coliforms.[1]
Data Presentation
Performance of MI Agar with Cefsulodin (EPA Method 1604)
The following table summarizes the performance characteristics of MI agar containing cefsulodin for the detection of E. coli and total coliforms in water.
| Performance Metric | E. coli | Total Coliforms | Reference |
| Recovery Rate (Single Lab) | 97.9% of Heterotrophic Plate Count | K. pneumoniae: 87.5% of HPCE. aerogenes: 85.7% of HPC | [4] |
| Specificity | 95.7% | 93.1% | [4] |
| False-Positive Rate | 4.3% | Not Reported | [4] |
| False-Negative Rate | 4.3% | Not Reported | [4] |
| Single Lab Coefficient of Variation | 25.1% | 17.6% | [4] |
Inhibitory Spectrum of Cefsulodin
The final concentration of cefsulodin in MI agar is typically 5 µg/mL. The table below provides Minimum Inhibitory Concentration (MIC) data for cefsulodin against various target and non-target bacteria.
| Bacterial Species | Type | Relevance in Water Testing | Cefsulodin MIC (µg/mL) | Susceptibility at 5 µg/mL in MI Agar | Reference(s) |
| Escherichia coli | Target Organism (Total Coliform) | Indicator of fecal contamination | >32 | Resistant | [5] |
| Klebsiella pneumoniae | Target Organism (Total Coliform) | Indicator of fecal contamination | >32 | Resistant | [6] |
| Pseudomonas aeruginosa | Non-Target Organism | Common environmental bacterium | 0.5 - 64 | Susceptible to Inhibition | [7] |
| Aeromonas spp. | Non-Target Organism | Can cause false positives | <8 - 10 | Susceptible to Inhibition | [5] |
| Proteus mirabilis | Non-Target Organism | Common in wastewater | >500 | Resistant | [6] |
| Staphylococcus aureus | Non-Target Organism (Gram-positive) | Can be present in polluted water | ≤16 | Potentially Susceptible to Inhibition | [3] |
| Enterococcus faecalis | Non-Target Organism (Gram-positive) | Indicator of fecal contamination | >16 | Resistant | [8] |
Note: The resistance of E. coli and other coliforms to the concentration of cefsulodin used in MI agar is crucial for their successful recovery and enumeration.
Experimental Protocols
Preparation of MI Agar with Cefsulodin
This protocol is adapted from EPA Method 1604.
Materials:
-
MI Agar powder
-
Reagent-grade water
-
This compound salt
-
Sterile petri dishes (50 x 9 mm)
-
Autoclave
-
Water bath (45-50°C)
-
Sterile filtration unit (0.22 µm)
-
Sterile syringes
Procedure:
-
Rehydrate MI Agar: Suspend 36.5 g of MI agar powder in 1 liter of reagent-grade water.
-
Dissolve Agar: Heat with frequent agitation and bring to a boil for 1 minute to ensure complete dissolution.
-
Sterilization: Autoclave the dissolved agar solution at 121°C for 15 minutes.
-
Cooling: Place the sterilized agar in a water bath set to 45-50°C to cool.
-
Prepare Cefsulodin Stock Solution: Aseptically prepare a 1 mg/mL stock solution of cefsulodin in reagent-grade water.
-
Sterilize Cefsulodin: Filter-sterilize the cefsulodin stock solution using a 0.22 µm syringe filter.
-
Supplement MI Agar: Aseptically add 5 mL of the filter-sterilized 1 mg/mL cefsulodin solution to the tempered (45-50°C) MI agar. This will result in a final concentration of 5 µg/mL.
-
Pour Plates: Gently swirl the medium to mix and dispense approximately 5 mL into each sterile petri dish.
-
Solidification and Storage: Allow the plates to solidify on a level surface. Once solidified, store the plates in a dark, refrigerated environment (2-8°C) until use.
Water Sample Analysis by Membrane Filtration
Materials:
-
Prepared MI agar plates
-
Sterile membrane filters (47 mm, 0.45 µm pore size)
-
Sterile membrane filtration apparatus (funnel, base, and flask)
-
Sterile, buffered dilution water
-
Sterile pipettes
-
Incubator (35 ± 0.5°C)
-
Longwave ultraviolet (UV) light source (366 nm)
-
Forceps
Procedure:
-
Sample Collection: Collect water samples in sterile containers.
-
Filtration Setup: Aseptically place a sterile membrane filter on the filter base and attach the funnel.
-
Sample Filtration: Shake the water sample vigorously. Measure a suitable volume of the sample (e.g., 100 mL for drinking water) and pour it into the funnel. Apply a vacuum to draw the sample through the filter.
-
Rinsing: Rinse the funnel with sterile buffered water and pass it through the filter.
-
Transfer Filter: Aseptically remove the membrane filter from the filtration apparatus using sterile forceps.
-
Plating: Place the membrane filter onto the surface of the MI agar plate, ensuring no air bubbles are trapped underneath.
-
Incubation: Invert the petri dish and incubate at 35 ± 0.5°C for 24 hours.
-
Interpretation of Results:
-
E. coli Enumeration: Under normal ambient light, count all colonies that appear blue.
-
Total Coliform Enumeration: Expose the plate to a longwave UV light source (366 nm). Count all fluorescent colonies. E. coli colonies will be blue and fluorescent. Other total coliforms will be fluorescent but not blue. The total coliform count is the sum of the fluorescent colonies and the blue, non-fluorescent colonies.
-
Visualizations
Experimental Workflow for Water Quality Testing
Caption: Experimental workflow for water quality testing using MI agar.
Mechanism of Cefsulodin Action
Caption: Selective mechanism of cefsulodin on bacterial cell wall synthesis.
References
- 1. Cefsulodin and Vancomycin: A Supplement for Chromogenic Coliform Agar for Detection of Escherichia coli and Coliform Bacteria from Different Water Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential susceptibility of aeromonads and coliforms to cefsulodin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Cefsulodin as a Selective Agent in Microbiology Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin is a third-generation cephalosporin antibiotic with a notably narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. This unique characteristic makes it an invaluable selective agent in microbiology for the isolation of specific pathogenic bacteria from mixed microbial populations. By inhibiting the growth of susceptible organisms, cefsulodin facilitates the recovery and identification of target bacteria, such as Yersinia enterocolitica and Pseudomonas aeruginosa. This document provides detailed application notes and experimental protocols for the use of cefsulodin in selective culture media.
Mechanism of Action
Cefsulodin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The selectivity of cefsulodin is attributed to its high affinity for the PBPs of Pseudomonas aeruginosa and its poor affinity for the PBPs of most other bacteria.[2]
Caption: Mechanism of action of Cefsulodin.
Application 1: Selective Isolation of Yersinia enterocolitica using CIN Agar
Cefsulodin is a key component of Cefsulodin-Irgasan-Novobiocin (CIN) agar, a highly selective and differential medium for the isolation of Yersinia enterocolitica from clinical and environmental samples.
Principle of Selection
CIN agar utilizes a combination of selective agents to inhibit the growth of most Gram-positive and many Gram-negative bacteria. Cefsulodin is primarily active against Pseudomonas species, while irgasan is effective against a broad range of Gram-positive and some Gram-negative bacteria. Novobiocin further inhibits many other Gram-negative organisms. The medium is differential based on the fermentation of mannitol. Yersinia enterocolitica ferments mannitol, producing acid which results in a localized drop in pH. This is indicated by the neutral red indicator, which gives the colonies a characteristic red center, often described as a "bull's-eye" appearance.
Caption: Selective and differential principle of CIN agar.
Quantitative Data
| Medium | Target Organism | Recovery Rate | Reference |
| CIN Agar | Yersinia enterocolitica | 100% (from stool samples with 10² CFU) | [3][4] |
| CAL Agar | Yersinia enterocolitica | 63% (from stool samples with 10² CFU) | [3][4] |
| Y Agar | Yersinia enterocolitica | 14% (from stool samples with 10² CFU) | [3][4] |
| SS Agar | Yersinia enterocolitica | 11% (from stool samples with 10² CFU) | [3][4] |
Experimental Protocol: Preparation of CIN Agar
Materials:
-
Yersinia Selective Agar Base (dehydrated powder)
-
CIN Selective Supplement (containing Cefsulodin, Irgasan, and Novobiocin)
-
Sterile distilled water
-
Autoclave
-
Water bath
-
Sterile Petri dishes
Protocol:
-
Rehydrate the base medium: Suspend 59.5 g of Yersinia Selective Agar Base in 1 liter of sterile distilled water.
-
Dissolve the medium: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the powder.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Cooling: Cool the sterilized medium to 45-50°C in a water bath.
-
Prepare the selective supplement: Aseptically rehydrate the CIN Selective Supplement according to the manufacturer's instructions. A typical supplement vial for 500 mL of medium contains 7.5 mg of cefsulodin, 2.0 mg of irgasan, and 1.25 mg of novobiocin.
-
Add the supplement: Aseptically add the rehydrated CIN Selective Supplement to the cooled agar base. Mix gently but thoroughly to ensure even distribution.
-
Pouring the plates: Pour the supplemented agar into sterile Petri dishes and allow them to solidify at room temperature.
-
Storage: Store the prepared plates at 2-8°C in the dark.
Experimental Protocol: Isolation of Yersinia enterocolitica
Materials:
-
Prepared CIN agar plates
-
Sample (e.g., stool, food homogenate)
-
Enrichment broth (optional, e.g., Peptone Sorbitol Bile Broth)
-
Incubator
-
Inoculating loops
Protocol:
-
Direct Plating:
-
Streak the sample directly onto the surface of a CIN agar plate using a sterile inoculating loop to obtain isolated colonies.
-
-
Enrichment (Optional):
-
Inoculate the sample into an appropriate enrichment broth and incubate according to standard protocols (e.g., 25°C for 24-48 hours).
-
After enrichment, streak a loopful of the broth onto a CIN agar plate.
-
-
Incubation: Incubate the inoculated plates at 25-30°C for 24-48 hours.
-
Examination: Examine the plates for characteristic colonies of Yersinia enterocolitica: deep red centers with a surrounding transparent border ("bull's-eye" appearance).
-
Confirmation: Perform biochemical and/or serological tests on presumptive colonies for definitive identification.
Caption: Workflow for the isolation of Yersinia enterocolitica.
Application 2: Selective Isolation of Pseudomonas aeruginosa
Cefsulodin's potent activity against Pseudomonas aeruginosa makes it a valuable supplement for selective media designed for its isolation, such as Pseudomonas Cetrimide Agar.
Principle of Selection
Cetrimide agar is a selective medium that utilizes cetyltrimethylammonium bromide (cetrimide) to inhibit the growth of most bacteria other than Pseudomonas aeruginosa. The addition of cefsulodin further enhances the selectivity of the medium by inhibiting any remaining susceptible organisms. Pseudomonas aeruginosa is typically resistant to the concentrations of cetrimide and cefsulodin used. The production of pigments, such as pyocyanin (blue-green) and fluorescein (yellow-green), by P. aeruginosa is often enhanced on this medium, aiding in its identification.
Quantitative Data
| Antibiotic | MIC₅₀ for P. aeruginosa (µg/mL) | MIC₉₀ for P. aeruginosa (µg/mL) | Reference |
| Cefsulodin | 2-4 | 3.1 | [2] |
| Carbenicillin | 16-64 | - | [5] |
| Ticarcillin | 16-64 | - | [5] |
Experimental Protocol: Preparation of Pseudomonas Cetrimide Agar with Cefsulodin
Materials:
-
Pseudomonas Agar Base or Cetrimide Agar Base (dehydrated powder)
-
Glycerol
-
Cefsulodin sodium salt
-
Sterile distilled water
-
Autoclave
-
Water bath
-
Sterile Petri dishes
Protocol:
-
Prepare Cefsulodin Stock Solution:
-
Prepare a stock solution of cefsulodin at 10 mg/mL in sterile distilled water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store the stock solution at -20°C.
-
-
Rehydrate the base medium: Suspend 45.3 g of Cetrimide Agar Base in 1 liter of sterile distilled water.
-
Add Glycerol: Add 10 mL of glycerol to the suspension.
-
Dissolve the medium: Heat the mixture to boiling with frequent agitation to ensure complete dissolution.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Cooling: Cool the sterilized medium to 45-50°C in a water bath.
-
Add Cefsulodin: Aseptically add the filter-sterilized cefsulodin stock solution to the cooled agar base to a final concentration of 15 µg/mL. Mix gently but thoroughly.
-
Pouring the plates: Pour the supplemented agar into sterile Petri dishes and allow them to solidify at room temperature.
-
Storage: Store the prepared plates at 2-8°C in the dark.
Experimental Protocol: Isolation of Pseudomonas aeruginosa
Materials:
-
Prepared Pseudomonas Cetrimide Agar with Cefsulodin plates
-
Sample (e.g., water, clinical swab)
-
Incubator
-
Inoculating loops
-
UV lamp (optional, for fluorescein detection)
Protocol:
-
Inoculation: Streak the sample directly onto the surface of the agar plate to obtain isolated colonies.
-
Incubation: Incubate the plates aerobically at 35-37°C for 24-48 hours.
-
Examination:
-
Examine the plates for growth. Pseudomonas aeruginosa colonies are typically greenish to bluish-green due to pyocyanin production.
-
Examine the plates under a UV lamp for the production of fluorescein (yellow-green fluorescence).
-
-
Confirmation: Perform confirmatory tests, such as oxidase test and further biochemical tests, on presumptive colonies for definitive identification.
Caption: Workflow for the isolation of Pseudomonas aeruginosa.
Conclusion
Cefsulodin is a highly effective selective agent for the isolation of Yersinia enterocolitica and Pseudomonas aeruginosa. Its narrow spectrum of activity, primarily against P. aeruginosa, allows for its strategic use in culture media to inhibit the growth of non-target organisms. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize cefsulodin in their microbiological workflows. The use of cefsulodin in selective media significantly improves the efficiency and accuracy of isolating these important pathogenic bacteria.
References
Preparation of Cefsulodin Sodium Stock Solutions: An Application Note
Introduction
Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which leads to cell lysis. In the laboratory setting, cefsulodin sodium salt is frequently used as a selective agent in microbiological culture media, such as Cefsulodin-Irgasan-Novobiocin (CIN) agar for the isolation of Yersinia enterocolitica, and in studies investigating antibiotic resistance mechanisms. Proper preparation and storage of this compound stock solutions are critical to ensure its efficacy and the reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 554.5 g/mol (anhydrous basis) | [1][2][3][4] |
| Solubility | ||
| in Water | Freely soluble; 50 mg/mL | [1][2][3][5] |
| in PBS (pH 7.2) | Approximately 10 mg/mL | [6] |
| in DMSO | Approximately 0.1 mg/mL to 10 mM (~5.5 mg/mL) | [6][7] |
| in Ethanol | Soluble, very slightly soluble | [1][3] |
| Recommended Stock Solution Concentration | 20 mg/mL in water | [8][9] |
| Recommended Working Concentration | 2-20 µg/mL | [8][9] |
| Storage of Solid Powder | 2-8°C (short-term); -20°C (long-term) | [1][2] |
| Storage of Stock Solutions | ||
| Aqueous Solution | Not recommended for more than one day at 2-8°C | [6] |
| In 5% Dextrose or 0.9% NaCl | ~1 day at 24°C; 17 days at 5°C; ≥60 days at -10°C | [10] |
| DMSO Solution | 1 month at -20°C; 6 months at -80°C | [7] |
| Optimal pH for Stability | 3.2 - 5.7 | [10] |
Experimental Protocol: Preparation of this compound Stock Solution (10 mg/mL in Water)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water. This concentration is suitable for subsequent dilution into microbiological media or for other research applications.
Materials
-
This compound Salt (powder)
-
Sterile, deionized or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Calculate Required Mass: Determine the required mass of this compound powder based on the desired final concentration and volume. For example, to prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: a. Transfer the weighed powder into a sterile conical tube. b. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL). c. Vortex the solution until the powder is completely dissolved. This compound is freely soluble in water, so this should occur readily.[2] d. Bring the solution to the final desired volume with sterile water.
-
Sterilization: a. To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the antibiotic. b. Label each aliquot clearly with the name of the compound, concentration, date of preparation, and storage temperature. c. For short-term storage, store the aliquots at 2-8°C for no more than one day.[6] For long-term storage, store at -20°C.[8][9] For extended stability, storage at -80°C is recommended for solutions prepared in DMSO.[7]
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Concluding Remarks
The protocol outlined in this application note provides a standardized method for the preparation of this compound stock solutions. Adherence to these guidelines, particularly with respect to aseptic technique and proper storage conditions, is essential for maintaining the stability and efficacy of the antibiotic. The provided quantitative data and workflow diagram serve as quick references to aid researchers in the accurate and efficient preparation of this important laboratory reagent.
References
- 1. agscientific.com [agscientific.com]
- 2. toku-e.com [toku-e.com]
- 3. agscientific.com [agscientific.com]
- 4. rpicorp.com [rpicorp.com]
- 5. You are being redirected... [bio-world.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound salt, 100 mg, CAS No. 52152-93-9 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 9. This compound salt, 100 mg, CAS No. 52152-93-9 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Switzerland [carlroth.com]
- 10. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefsulodin in Cystic Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin is a narrow-spectrum, third-generation cephalosporin antibiotic with potent activity specifically against Pseudomonas aeruginosa.[1] This characteristic makes it a valuable tool in cystic fibrosis (CF) research, where chronic P. aeruginosa infections are a primary cause of morbidity and mortality. These application notes provide an overview of cefsulodin's use in relevant CF research models, including protocols for in vitro and in vivo studies, and quantitative data to inform experimental design.
Cefsulodin's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] It exhibits a high affinity for penicillin-binding protein 3 (PBP3) in P. aeruginosa, a key enzyme in the final stages of peptidoglycan synthesis.[2][3] By binding to and inactivating PBP3, cefsulodin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1]
Data Presentation
Table 1: In Vitro Susceptibility of P. aeruginosa to Cefsulodin
| Parameter | Value | Source |
| MIC₅₀ (Planktonic) | 2-4 µg/mL | [4] |
| Mean MIC (CF Isolates) | 7.5 µg/mL | [5] |
| Susceptibility Breakpoint | ≤ 8 µg/mL | [6] |
| Resistance Mechanism | Altered PBP3 | [2][3] |
MIC₅₀: Minimum inhibitory concentration for 50% of isolates.
Table 2: Pharmacokinetic Parameters of Cefsulodin in CF Patients
| Parameter | Value | Dosing | Source |
| Peak Plasma Concentration | 46 µg/mL | 500 mg IV | [5] |
| Peak Plasma Concentration | 71 µg/mL | 1000 mg IV | [5] |
| Peak Plasma Concentration | 90 µg/mL | 1500 mg IV | [5] |
| Sputum Concentration | 2-5 µg/mL | 500-1500 mg IV q6h | [5] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Cefsulodin against P. aeruginosa Biofilms from CF Isolates
This protocol is adapted from methodologies for testing antibiotic efficacy in biofilm models relevant to the CF lung environment.
Objective: To determine the Minimum Biofilm Eradication Concentration (MBEC) of cefsulodin against P. aeruginosa isolates grown in a biofilm state.
Materials:
-
P. aeruginosa isolates from CF patients
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Artificial Sputum Medium (ASM)
-
Cefsulodin sodium salt
-
96-well microtiter plates
-
Sterile distilled water
-
Resazurin solution (for viability assessment)
-
Plate reader
Procedure:
-
Inoculum Preparation: a. Culture P. aeruginosa isolates on an appropriate agar medium overnight at 37°C. b. Suspend colonies in sterile saline or PBS to an optical density (OD₆₀₀) of 0.1.
-
Biofilm Formation: a. Add 100 µL of the bacterial suspension to each well of a 96-well plate. b. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Antibiotic Challenge: a. Prepare a serial dilution of cefsulodin in ASM. b. Gently wash the wells with sterile saline to remove planktonic bacteria, leaving the adhered biofilm. c. Add 200 µL of each cefsulodin dilution to the wells. Include a no-antibiotic control. d. Incubate the plate at 37°C for 24 hours.
-
MBEC Determination: a. After incubation, remove the antibiotic-containing medium and wash the wells with sterile saline. b. Add fresh ASM and sonicate or vigorously vortex the plate to dislodge the biofilm bacteria. c. Plate serial dilutions of the resuspended bacteria onto agar plates and incubate for 24 hours to determine viable cell counts (CFU/mL). d. The MBEC is the lowest concentration of cefsulodin that results in a significant reduction (e.g., ≥3-log) in CFU/mL compared to the no-antibiotic control.
Alternative Viability Assessment (Resazurin Assay):
-
After the antibiotic challenge and washing steps, add 100 µL of fresh medium and 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader. A lack of color change indicates cell death.
Protocol 2: Murine Model of Chronic P. aeruginosa Lung Infection for Cefsulodin Efficacy Testing
This generalized protocol is based on established methods for creating chronic lung infections in mice to mimic CF-related infections.
Objective: To evaluate the in vivo efficacy of cefsulodin in reducing the bacterial burden in a murine model of chronic P. aeruginosa lung infection.
Materials:
-
C57BL/6 mice (or a CFTR-deficient mouse model)
-
Mucoid strain of P. aeruginosa isolated from a CF patient
-
Cefsulodin for injection
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Agar plates for bacterial enumeration
Procedure:
-
Infection Establishment: a. Prepare an inoculum of a mucoid P. aeruginosa strain in sterile saline. b. Anesthetize the mice. c. Intranasally or intratracheally instill a specific dose of the bacterial suspension (e.g., 10⁶ CFU in 20-50 µL). d. Allow the infection to establish for a period of 3-7 days to become chronic.
-
Cefsulodin Treatment: a. Prepare cefsulodin in sterile saline for injection. b. Administer cefsulodin to the mice via a clinically relevant route, such as subcutaneous or intraperitoneal injection. Dosing regimens should be based on pharmacokinetic studies in mice to achieve exposures comparable to human therapeutic doses. A typical starting point could be a dose of 100-150 mg/kg administered every 6-8 hours. c. Treat a control group with sterile saline. d. The treatment duration can vary, for example, 3-7 days.
-
Efficacy Assessment: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs and homogenize them in sterile saline. c. Plate serial dilutions of the lung homogenates on selective agar plates to quantify the bacterial load (CFU/g of lung tissue). d. Compare the bacterial loads between the cefsulodin-treated and control groups to determine the efficacy of the treatment.
Optional Outcome Measures:
-
Histopathology: Examine lung tissue for inflammation and damage.
-
Cytokine Analysis: Measure pro-inflammatory cytokines in bronchoalveolar lavage fluid.
-
Survival Studies: Monitor survival rates over a longer period in a more severe infection model.
Visualizations
Mechanism of Action of Cefsulodin
Caption: Cefsulodin inhibits P. aeruginosa cell wall synthesis.
Experimental Workflow for In Vitro Biofilm Susceptibility Testing
Caption: Workflow for determining cefsulodin's MBEC against biofilms.
Logical Relationship of Cefsulodin Resistance in P. aeruginosa
Caption: Cefsulodin resistance pathway in P. aeruginosa.
References
- 1. agscientific.com [agscientific.com]
- 2. Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound therapy in cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility of Pseudomonas aeruginosa Isolated from Cystic Fibrosis Patients in Northern Europe - PMC [pmc.ncbi.nlm.nih.gov]
Using Cefsulodin to Elucidate Bacterial Cell Wall Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefsulodin, a narrow-spectrum cephalosporin antibiotic, serves as a powerful tool for investigating bacterial cell wall biosynthesis. Its high specificity for certain penicillin-binding proteins (PBPs), particularly in Pseudomonas aeruginosa, allows for the targeted study of peptidoglycan synthesis and the consequences of its inhibition. These application notes provide detailed protocols for utilizing cefsulodin to determine antimicrobial susceptibility, analyze its interaction with specific PBP targets, and observe its effects on bacterial morphology. The included data and visualizations offer a comprehensive resource for researchers studying bacterial cell wall inhibitors and developing novel antimicrobial strategies.
Introduction
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. Its synthesis is a complex process involving multiple enzymes, including penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics. Cefsulodin is a third-generation cephalosporin with a unique spectrum of activity, exhibiting potent inhibition of Pseudomonas aeruginosa and some strains of Staphylococcus aureus, while being less effective against many other Gram-negative and Gram-positive bacteria.[1][2] This specificity is attributed to its high affinity for particular PBPs, namely PBP1a and PBP1b.[3] By binding to and inactivating these enzymes, cefsulodin disrupts the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall, the formation of spherical cells (spheroplasts), and eventual cell lysis.[4] This targeted mechanism of action makes cefsulodin an invaluable molecular probe for dissecting the roles of specific PBPs in cell wall elongation and integrity.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cefsulodin exerts its bactericidal effect by acylating the active site of specific PBPs, which are transpeptidases responsible for cross-linking the peptide side chains of peptidoglycan strands. This inhibition of cross-linking weakens the peptidoglycan sacculus, rendering the bacterium susceptible to osmotic pressure and leading to cell death. In Escherichia coli and Pseudomonas aeruginosa, cefsulodin primarily targets PBP1a and PBP1b, which are bifunctional enzymes with both transglycosylase and transpeptidase activity.[3][4]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Cefsulodin against various bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Multiple clinical isolates | 0.5 - 64 | [2] |
| Pseudomonas aeruginosa | 170 clinical strains (MIC50) | 2 | [5] |
| Pseudomonas aeruginosa | 170 clinical strains (MIC90) | 8 | [5] |
| Escherichia coli | Wild-type | >200 | [6] |
| Escherichia coli | ΔmrcB (PBP1b deletion) | Significantly reduced | [6] |
| Staphylococcus aureus | Penicillinase-producing | Active | [1] |
Table 2: 50% Inhibitory Concentration (IC50) of Cefsulodin for E. coli Penicillin-Binding Proteins.
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Reference |
| PBP1a | ~0.1 | [7] |
| PBP1b | ~1.0 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of cefsulodin against a bacterial strain of interest, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cefsulodin sodium salt stock solution (e.g., 10 mg/mL in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Plate reader or visual inspection mirror
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6).
-
Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Serial Dilution of Cefsulodin:
-
Prepare a two-fold serial dilution of the cefsulodin stock solution in CAMHB across the wells of a 96-well plate. Typically, 100 µL of CAMHB is added to wells 2 through 12. 200 µL of the starting cefsulodin concentration is added to well 1, and then 100 µL is transferred sequentially from well 1 to 11, mixing at each step. The final 100 µL from well 11 is discarded. Well 12 serves as a growth control (no antibiotic).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of cefsulodin that completely inhibits visible growth of the organism.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
-
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
This protocol is used to determine the affinity of cefsulodin for specific PBPs by competing with a fluorescently labeled penicillin derivative, such as Bocillin-FL.
Materials:
-
Bacterial culture of interest
-
Cefsulodin solutions at various concentrations
-
Bocillin-FL (fluorescent penicillin)
-
Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
SDS-PAGE equipment and reagents
-
Fluorescence gel scanner
Procedure:
-
Membrane Preparation (optional, for in vitro assay):
-
Grow a bacterial culture to mid-log phase.
-
Harvest cells by centrifugation.
-
Lyse cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
-
Competition Binding (in vivo or in vitro):
-
For an in vivo assay, treat whole bacterial cells with varying concentrations of cefsulodin for a specific time at 37°C.
-
For an in vitro assay, incubate the prepared bacterial membranes with varying concentrations of cefsulodin.
-
Add a fixed, saturating concentration of Bocillin-FL to the samples and incubate to label the PBPs not bound by cefsulodin.
-
-
Sample Preparation for Electrophoresis:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer.
-
Boil the samples to denature the proteins.
-
-
SDS-PAGE and Fluorescence Detection:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band.
-
The intensity of the fluorescent signal will be inversely proportional to the amount of cefsulodin bound to that PBP.
-
Determine the IC50 value, which is the concentration of cefsulodin required to inhibit 50% of the binding of Bocillin-FL to a specific PBP.
-
Protocol 3: Analysis of Bacterial Morphology using Phase-Contrast Microscopy
This protocol describes the observation of morphological changes in bacteria upon treatment with cefsulodin.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cefsulodin solution (at MIC or supra-MIC concentrations)
-
Microscope slides and coverslips (or a microfluidic device)
-
Phase-contrast microscope with a camera
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Grow a bacterial culture to early or mid-logarithmic phase.
-
Treat the culture with a predetermined concentration of cefsulodin (e.g., 1x or 10x MIC).
-
Take samples at various time points (e.g., 0, 30, 60, 90, 120 minutes) after adding the antibiotic.
-
-
Microscopy:
-
Place a small volume of the bacterial culture on a microscope slide and cover with a coverslip. Agarose pads can be used to immobilize the cells for time-lapse imaging.
-
Observe the cells under a phase-contrast microscope.
-
Capture images at different time points to document the morphological changes.
-
-
Image Analysis:
-
Analyze the captured images to observe changes in cell shape and size.
-
Look for characteristic features of cefsulodin treatment, such as cell elongation, filamentation, bulge formation, and eventual lysis (spheroplast formation).[4][9]
-
Use image analysis software to quantify morphological parameters like cell length, width, and area.
-
Conclusion
Cefsulodin is a valuable research tool for probing the intricacies of bacterial cell wall synthesis. Its specificity for PBP1a and PBP1b allows for targeted investigations into the roles of these essential enzymes. The protocols provided herein offer a framework for researchers to study the antimicrobial activity, target engagement, and morphological consequences of cefsulodin treatment. This knowledge can contribute to a deeper understanding of bacterial physiology and aid in the development of novel therapeutics that target the bacterial cell wall.
References
- 1. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput time-resolved morphology screening in bacteria reveals phenotypic responses to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition | PLOS One [journals.plos.org]
- 8. idexx.dk [idexx.dk]
- 9. Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Isolation of Non-Target Bacteria in Environmental Samples Using Cefsulodin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cefsulodin for the selective isolation of desired non-target bacteria from complex environmental matrices. Detailed protocols, quantitative data, and visual workflows are presented to facilitate the effective application of this technique in your research.
Application Notes
Cefsulodin is a narrow-spectrum, third-generation cephalosporin antibiotic with potent activity primarily against Pseudomonas aeruginosa.[1] This specificity makes it an invaluable tool in microbiology for the selective isolation of bacteria that are intrinsically resistant to it. By inhibiting the growth of susceptible organisms like P. aeruginosa, cefsulodin-containing media allow for the enrichment and isolation of other, often fastidious or slow-growing, non-target bacteria from environmental samples such as water and soil.
Mechanism of Action
Like other β-lactam antibiotics, cefsulodin disrupts the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[1] Cefsulodin exhibits a high affinity for the PBPs of Pseudomonas aeruginosa, leading to cell lysis and death of this organism.[1] Its efficacy is enhanced by its ability to readily penetrate the outer membrane of P. aeruginosa and its stability against many β-lactamases produced by these bacteria.[1]
Spectrum of Activity
The primary target of cefsulodin is Pseudomonas aeruginosa. It also shows activity against other Pseudomonas species such as P. diminuta, P. maltophilia, P. paucimobilis, and P. pseudoalcaligenes.[2] Conversely, many members of the Enterobacteriaceae family, such as Escherichia coli and Yersinia enterocolitica, as well as some other genera, are less affected by cefsulodin at concentrations used in selective media.[3][4] This differential susceptibility is the basis for its use in selective isolation protocols.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MICs) of cefsulodin against various bacterial groups and the recovery rates of non-target bacteria on cefsulodin-containing media.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cefsulodin against Target and Non-Target Bacteria
| Bacterial Group/Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | - | 0.5 - 64 | 2 - 4 | - | [1][2] |
| Aeromonas spp. (environmental) | 119 | <8 (for 102 isolates) | - | - | [5] |
| Coliforms (environmental) | 78 | >32 (for 81 isolates) | - | - | [5] |
Table 2: Recovery of Non-Target Bacteria on Cefsulodin-Containing Media
| Medium | Non-Target Organism | Sample Type | Recovery Rate | Comparison | Reference |
| Chromocult Coliform Agar with Cefsulodin (10 mg/L) | Escherichia coli | Sewage-polluted irrigation water | No significant difference | Compared to Chromocult Coliform Agar without cefsulodin | [5] |
| Chromocult Coliform Agar with Cefsulodin (10 mg/L) | Total Coliforms | Sewage-polluted irrigation water | 2.46 times lower than CC agar | Aeromonas spp. were eliminated, providing a more accurate coliform count | [5][6] |
| Cefsulodin-Irgasan-Novobiocin (CIN) Agar | Yersinia enterocolitica | - | Quantitative recovery | - | [4] |
Experimental Protocols
Protocol 1: Preparation of Cefsulodin-Supplemented Chromocult® Coliform Agar (CC-CFS) for the Selective Isolation of Coliforms from Water Samples
This protocol is adapted from studies demonstrating the effective suppression of Aeromonas spp. in water samples to achieve a more accurate enumeration of coliforms.[5][6]
Materials:
-
Chromocult® Coliform Agar base
-
Cefsulodin sodium salt
-
Sterile distilled water
-
Autoclave
-
Water bath
-
Sterile petri dishes
-
Membrane filtration apparatus (0.45 µm pore size)
Procedure:
-
Prepare Chromocult® Coliform Agar: Suspend the Chromocult® Coliform Agar base in distilled water according to the manufacturer's instructions.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Cooling: Cool the sterilized medium to 45-50°C in a water bath.
-
Prepare Cefsulodin Stock Solution: Aseptically prepare a stock solution of cefsulodin. For example, dissolve 10 mg of cefsulodin in 2 mL of sterile distilled water.[7]
-
Supplement the Medium: Aseptically add the cefsulodin stock solution to the cooled agar base to a final concentration of 10 mg/L.[5][6] Mix gently but thoroughly to ensure even distribution.
-
Pour Plates: Pour the cefsulodin-supplemented agar into sterile petri dishes and allow them to solidify.
-
Sample Preparation and Filtration: Process water samples using standard membrane filtration techniques.
-
Incubation: Place the membrane filter onto the surface of the CC-CFS agar plate. Invert the plates and incubate at 35-37°C for 24 hours.
-
Colony Identification:
-
E. coli will form dark-blue to violet colonies.
-
Other coliforms will form salmon to red colonies.
-
Protocol 2: Preparation of Cefsulodin-Irgasan-Novobiocin (CIN) Agar for the Selective Isolation of Yersinia enterocolitica
CIN agar is a widely used selective medium for the isolation of Y. enterocolitica from various samples.[4]
Materials:
-
Yersinia Selective Agar Base (CIN Agar Base)
-
Yersinia Selective Supplement (Cefsulodin, Irgasan, Novobiocin)
-
Sterile distilled water
-
Autoclave
-
Water bath
-
Sterile petri dishes
Procedure:
-
Suspend Agar Base: Suspend the Yersinia Selective Agar Base in sterile distilled water as per the manufacturer's instructions.
-
Dissolve: Heat to boiling with frequent agitation to completely dissolve the powder.
-
Sterilization: Autoclave at 121°C for 15 minutes.
-
Cooling: Cool the medium to 45-50°C in a water bath.
-
Reconstitute Supplement: Aseptically reconstitute the Yersinia Selective Supplement according to the manufacturer's directions.
-
Add Supplement: Aseptically add the reconstituted supplement to the cooled agar base and mix well.
-
Pour Plates: Dispense the CIN agar into sterile petri dishes.
-
Inoculation: Streak the sample onto the surface of the CIN agar plates.
-
Incubation: Incubate the plates at 25-30°C for 24-48 hours.
-
Colony Identification: Y. enterocolitica colonies typically appear as small, translucent colonies with a deep red center ("bull's-eye").
Visualizations
Caption: Experimental workflow for the selective isolation of coliforms using CC-CFS agar.
Caption: Logical relationship of cefsulodin's selective action on bacteria.
References
- 1. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Differential susceptibility of aeromonads and coliforms to cefsulodin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Microbiological Assays Utilizing Cefsulodin Sodium
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for various microbiological assays involving cefsulodin sodium, a third-generation cephalosporin antibiotic. This compound is distinguished by its narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa and Staphylococcus aureus.[1] This selective activity makes it a valuable tool in both clinical diagnostics and microbiological research for susceptibility testing and as a selective agent in culture media.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1] In Pseudomonas aeruginosa, cefsulodin shows a high affinity for PBP-1a and PBP-1b.[2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. Its stability against certain β-lactamases produced by some bacteria further enhances its efficacy.
Diagram of Cefsulodin's Mechanism of Action
Caption: Cefsulodin inhibits PBP, disrupting cell wall synthesis and causing cell death.
Application 1: Antimicrobial Susceptibility Testing (AST)
This compound is frequently used in clinical microbiology laboratories to determine the susceptibility of bacterial isolates, particularly P. aeruginosa.[1] The two primary methods for this are the disk diffusion (Kirby-Bauer) test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Disk Diffusion (Kirby-Bauer) Susceptibility Test
This method provides a qualitative assessment of an organism's susceptibility to cefsulodin.
Materials:
-
Cefsulodin disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.85% sterile saline or Tryptic Soy Broth
-
Bacterial culture (18-24 hours old)
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Cefsulodin Disk:
-
Using sterile forceps or a disk dispenser, place a 30 µg cefsulodin disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters (mm).
-
Interpret the results based on established guidelines.
-
Quantitative Data: Zone Diameter Interpretive Standards for Cefsulodin (30 µg disk) [3]
| Interpretation | Zone Diameter (mm) | Corresponding MIC (µg/mL) |
| Susceptible | ≥ 18 | ≤ 16 |
| Intermediate | 15 - 17 | - |
| Resistant | ≤ 14 | ≥ 64 |
Experimental Workflow for Disk Diffusion Assay
Caption: Workflow for determining antimicrobial susceptibility using the disk diffusion method.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of cefsulodin that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in each well
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefsulodin Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or an appropriate buffer) at a concentration of 1280 µg/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the cefsulodin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will create a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Leave one well with no antibiotic as a positive growth control and one well with no bacteria as a negative control.
-
-
Inoculation:
-
Prepare a bacterial inoculum in CAMHB that, when added to the wells, will result in a final concentration of 5 x 10⁵ CFU/mL.
-
Add 10 µL of the adjusted inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of cefsulodin at which there is no visible growth (turbidity) of the organism.
-
Quantitative Data: Cefsulodin MIC Distribution against Pseudomonas aeruginosa [4][5]
| MIC (µg/mL) | Percentage of Isolates Inhibited |
| ≤ 2 | 50% (MIC₅₀) |
| ≤ 8 | 90% (MIC₉₀) |
| 0.5 - 64 | General Range |
Application 2: Selective Isolation of Microorganisms
Cefsulodin's narrow spectrum of activity is exploited in selective media to inhibit the growth of common contaminants like P. aeruginosa and S. aureus, while allowing other organisms to grow.
Protocol 3: Preparation and Use of Cefsulodin-Irgasan-Novobiocin (CIN) Agar for Yersinia enterocolitica
CIN agar is a selective and differential medium for the isolation of Yersinia enterocolitica.
Materials:
-
CIN Agar Base
-
Yersinia Selective Supplement (containing cefsulodin, irgasan, and novobiocin)
-
Sterile distilled water
-
Autoclave
-
Water bath (45-50°C)
-
Sterile petri dishes
Procedure:
-
Prepare CIN Agar Base:
-
Suspend the appropriate amount of CIN Agar Base powder in 1 liter of sterile distilled water.
-
Heat to boiling with frequent agitation to completely dissolve the powder.
-
Autoclave at 121°C for 15 minutes.
-
-
Add Selective Supplement:
-
Cool the autoclaved medium to 45-50°C in a water bath.
-
Aseptically rehydrate the Yersinia Selective Supplement according to the manufacturer's instructions.
-
Add the rehydrated supplement to the cooled agar base and mix gently but thoroughly.
-
-
Pour Plates:
-
Pour the supplemented CIN agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Streak the specimen onto the surface of the CIN agar plates.
-
Incubate at 25-30°C for 24-48 hours.
-
-
Interpretation:
-
Yersinia enterocolitica colonies appear as small, translucent colonies with a deep red center, often referred to as "bull's-eye" colonies.
-
Logical Relationship in CIN Agar Selectivity
Caption: Selective agents in CIN agar inhibit common flora, allowing Yersinia to grow.
Protocol 4: Preparation of Cefsulodin Chocolate Blood Agar for Haemophilus influenzae
This medium is used to improve the recovery of H. influenzae from respiratory specimens by inhibiting the growth of P. aeruginosa and S. aureus.[6][7]
Materials:
-
Chocolate Agar Base
-
Defibrinated horse or sheep blood
-
This compound salt
-
Water bath (75°C and 50°C)
-
Sterile petri dishes
Procedure:
-
Prepare Chocolate Agar Base:
-
Prepare the chocolate agar base according to the manufacturer's instructions.
-
Autoclave at 121°C for 15 minutes and cool to 50°C in a water bath.
-
-
Prepare Chocolate Agar:
-
Aseptically add 5-7% (v/v) sterile defibrinated blood to the cooled agar base.
-
Heat the mixture in a 75°C water bath until the medium turns a chocolate brown color.
-
-
Add Cefsulodin:
-
Cool the chocolate agar to 50°C.
-
Aseptically add a sterile solution of this compound to a final concentration of 8 mg/L.[6]
-
Mix gently and pour into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Inoculate with the respiratory specimen and streak for isolation.
-
Incubate at 35-37°C in a 5% CO₂ atmosphere for 24-48 hours.
-
Application 3: Quantitative Bioassay of Cefsulodin
A cylinder-plate assay can be used to determine the concentration of cefsulodin in a sample by measuring the zone of inhibition it produces against a susceptible test organism.
Protocol 5: Cylinder-Plate Assay for Cefsulodin Quantification (Generalized)
This protocol is based on the general principles of cylinder-plate assays and should be validated for specific applications.[8][9]
Materials:
-
Pseudomonas aeruginosa (susceptible strain, e.g., ATCC 27853)
-
Appropriate agar medium (e.g., DST Agar with 0.1% sodium acetate)
-
Sterile stainless steel cylinders (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height)
-
This compound reference standard
-
Phosphate buffer (pH 6.0)
-
Sterile petri dishes
-
Incubator (35°C ± 2°C)
-
Calipers
Procedure:
-
Preparation of Inoculated Agar Plates:
-
Prepare the agar medium and sterilize by autoclaving. Cool to 45-50°C.
-
Prepare a standardized suspension of P. aeruginosa and add it to the molten agar to achieve a final concentration that will result in confluent growth.
-
Pour the inoculated agar into sterile petri dishes to a uniform depth and allow to solidify.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the cefsulodin reference standard in phosphate buffer.
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 0.5, 1, 2, 4, 8 µg/mL).
-
Prepare the unknown sample in the same buffer, diluting it to an expected concentration within the range of the standard curve.
-
-
Assay Procedure:
-
Aseptically place 4-6 sterile cylinders on the surface of each inoculated agar plate, spaced evenly.
-
Carefully fill each cylinder with a standard or unknown solution. It is recommended to have replicates of each standard and sample on each plate or across multiple plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition for each cylinder.
-
Create a standard curve by plotting the logarithm of the cefsulodin concentration against the zone diameter.
-
Determine the concentration of cefsulodin in the unknown sample by interpolating its zone diameter on the standard curve.
-
Workflow for Cylinder-Plate Bioassay
References
- 1. agscientific.com [agscientific.com]
- 2. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Cefsulodin chocolate blood agar: a selective medium for the recovery of Haemophilus influenzae from the respiratory secretions of patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 9. uspbpep.com [uspbpep.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Growth on Cefsulodin Selective Plates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected microbial growth on cefsulodin selective plates.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind cefsulodin selective plates?
A1: Cefsulodin is a third-generation cephalosporin antibiotic that primarily targets and inhibits the growth of Pseudomonas aeruginosa and is also effective against many other Gram-negative bacteria.[1][2][3] It functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] This disruption of cell wall integrity leads to bacterial cell death.[1] Cefsulodin is often incorporated into selective agar media, such as Cefsulodin-Irgasan-Novobiocin (CIN) agar or Chromogenic Coliform Agar (CCA), to isolate specific bacteria like Yersinia enterocolitica or to suppress background flora in water quality testing.[4][5][6][7][8]
Q2: I'm seeing growth on my cefsulodin plates. What could be the cause?
A2: Unexpected growth on cefsulodin selective plates can be attributed to several factors:
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Resistant Organisms: The growing bacteria may be intrinsically resistant to cefsulodin or may have acquired resistance.[9]
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Improper Media Preparation: The concentration of cefsulodin may be too low, or it may have been inactivated during preparation.[10]
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Contamination: The plates, samples, or laboratory environment could be contaminated with organisms that are not susceptible to cefsulodin.
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Plate Incubation Time: Extended incubation periods can sometimes lead to the growth of slower-growing resistant organisms or the breakdown of the antibiotic.[11]
Q3: What types of bacteria are expected to be inhibited by cefsulodin?
A3: Cefsulodin is primarily used to inhibit the growth of Pseudomonas aeruginosa.[1][3] It is also effective against a range of other Gram-negative and some Gram-positive bacteria. In media like CIN agar, it is used in combination with other antibiotics to suppress the growth of organisms like Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella enterica.[5][6]
Q4: Can cefsulodin degrade over time or with improper storage?
A4: Yes, like many antibiotics, cefsulodin can degrade. It is important to store the antibiotic stock solution and the prepared plates under appropriate conditions, typically refrigerated and protected from light, to maintain its efficacy.[12] Always check the expiration date of the antibiotic and the prepared media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected colonies of various morphologies | Contamination from sample, equipment, or environment. | Review aseptic techniques. Use control plates (without inoculum) to check for environmental contamination. Ensure all equipment is sterile. |
| Uniform, heavy growth across the plate | Cefsulodin concentration is too low or inactive. | Verify the correct concentration of cefsulodin was added to the medium. Prepare fresh antibiotic stock solutions. Ensure the agar medium was cooled to the appropriate temperature before adding the antibiotic. |
| Growth of pinpoint or "satellite" colonies | Breakdown of the antibiotic around a resistant colony, allowing susceptible organisms to grow.[10] | Ensure the correct concentration of cefsulodin is used. Avoid prolonged incubation times. Re-streak the primary colony onto a fresh selective plate to confirm resistance. |
| Growth of bacteria that should be inhibited (e.g., P. aeruginosa) | Presence of a cefsulodin-resistant strain. | Perform antibiotic susceptibility testing (AST) on the isolated colony to confirm resistance. If resistance is confirmed, consider using an alternative selective agent. Bacteria can develop resistance through mechanisms like producing beta-lactamases.[9] |
| Growth of fungi (molds or yeasts) | Fungal contamination. | Cefsulodin is an antibacterial agent and does not inhibit fungal growth. If fungal contamination is a recurring issue, consider adding a suitable antifungal agent to the medium, if it does not interfere with the target organism's growth. |
Experimental Protocols
Protocol 1: Preparation of Cefsulodin Selective Agar Plates
Materials:
-
Agar base medium (e.g., Tryptic Soy Agar, CIN Agar Base)
-
Sterile distilled water
-
Cefsulodin sodium salt
-
Sterile flasks or bottles
-
Autoclave
-
Water bath
-
Sterile petri dishes
-
Micropipettes and sterile filter tips
Methodology:
-
Prepare the Agar Base: Rehydrate the powdered agar base in sterile distilled water according to the manufacturer's instructions.
-
Sterilization: Autoclave the rehydrated medium at 121°C for 15 minutes.
-
Cooling: After autoclaving, place the medium in a water bath set to 45-50°C. Allow the medium to cool to this temperature. Adding antibiotics to agar that is too hot can cause their degradation.
-
Prepare Cefsulodin Stock Solution: Prepare a stock solution of cefsulodin in a suitable sterile solvent (e.g., water or a buffer recommended by the supplier). Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Add Cefsulodin: Aseptically add the required volume of the filter-sterilized cefsulodin stock solution to the cooled agar medium to achieve the desired final concentration. Swirl the flask gently to ensure even distribution.
-
Pouring Plates: In a laminar flow hood, dispense approximately 20-25 mL of the molten agar into sterile petri dishes.
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted in a sealed bag at 2-8°C, protected from light.
Protocol 2: Quality Control of Cefsulodin Selective Plates
Materials:
-
Prepared cefsulodin selective agar plates
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Positive control strain (expected to grow, e.g., Yersinia enterocolitica on CIN agar)
-
Negative control strain (expected to be inhibited, e.g., Pseudomonas aeruginosa)
-
Sterile inoculating loops or swabs
-
Incubator
Methodology:
-
Labeling: Label the cefsulodin selective plates with the date of preparation and the control organisms to be tested.
-
Inoculation:
-
Using a sterile inoculating loop, streak a known positive control organism onto a labeled plate.
-
Using a separate sterile inoculating loop, streak a known negative control organism onto another labeled plate.
-
-
Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the target organism.
-
Evaluation:
-
Positive Control Plate: Observe for typical growth of the positive control organism.
-
Negative Control Plate: Observe for complete or significant inhibition of the negative control organism.
-
-
Interpretation:
-
If the positive control does not grow, the medium may be inhibitory to the target organism or there may be an issue with the inoculum.
-
If the negative control grows, the cefsulodin may be inactive or at an incorrect concentration, or the control strain may have acquired resistance.[13]
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for unexpected growth.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefsulodin and Vancomycin: A Supplement for Chromogenic Coliform Agar for Detection of Escherichia coli and Coliform Bacteria from Different Water Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VetBact [vetbact.org]
- 6. labtestsguide.com [labtestsguide.com]
- 7. goldbio.com [goldbio.com]
- 8. microbenotes.com [microbenotes.com]
- 9. [In vivo-acquired resistance to cefsulodin by a strain of Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. biosynth.com [biosynth.com]
- 13. bsac.org.uk [bsac.org.uk]
how to prevent cefsulodin sodium precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of cefsulodin sodium in stock solutions.
Troubleshooting Guide: this compound Precipitation
Issue: A precipitate has formed in my this compound stock solution.
This guide will help you identify the potential cause of precipitation and provide solutions to resolve the issue.
1. Visual Inspection of the Precipitate
Observe the appearance of the precipitate. While the exact appearance can vary, this compound precipitate formed during manufacturing can appear as needle-shaped or spherical crystals.[1] In a laboratory setting, precipitation due to degradation may appear as a fine white to yellowish powder or cloudiness in the solution.
2. Troubleshooting Workflow
Use the following workflow to diagnose and address the cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous solutions?
A1: The primary cause of precipitation is the chemical instability of this compound in aqueous solutions. The beta-lactam ring, a core component of its structure, is susceptible to hydrolysis, leading to the formation of less soluble degradation products.[2][3] This degradation is accelerated by factors such as suboptimal pH, elevated temperatures, and prolonged storage.
Q2: What is the optimal pH for this compound stability in solution?
A2: The optimal pH range for this compound stability in aqueous solutions is between 3.2 and 5.7.[4] Solutions with a pH outside this range will exhibit increased degradation and are more likely to precipitate.
Q3: How long can I store an aqueous stock solution of this compound?
A3: It is strongly recommended to prepare aqueous stock solutions of this compound fresh for each use. Most manufacturers advise against storing aqueous solutions for more than one day.[5] If short-term storage is necessary, it is best to store aliquots at -20°C and use them within a month.[6] Avoid repeated freeze-thaw cycles.
Q4: What solvents can be used to prepare this compound stock solutions?
A4: this compound is freely soluble in water.[7] It is also soluble in Dimethyl Sulfoxide (DMSO), though at a much lower concentration (approximately 0.1 mg/mL).[5] For most biological applications, sterile, purified water or a suitable buffer within the optimal pH range is recommended.
Q5: Can I filter-sterilize my this compound stock solution?
A5: Yes, it is recommended to filter-sterilize the stock solution using a 0.22 µm filter, especially for cell culture and other sensitive applications. This should be done after the this compound is completely dissolved.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [6] |
| Water | 20 mg/mL | [8] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~0.1 mg/mL | [5] |
Table 2: Stability of this compound in Aqueous Solution at Different Temperatures
| Temperature | Stability (at least 90% potent) | Reference |
| 24°C | ~1 day | [4] |
| 5°C | ~17 days | [4] |
| -10°C | ≥ 60 days | [4] |
| -20°C | 1 month (recommended for stock solutions) | [6] |
| -80°C | 6 months (recommended for stock solutions) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Aqueous Stock Solution
Materials:
-
This compound salt (powder)
-
Sterile, purified water (e.g., cell culture grade, nuclease-free)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of the powder for each 1 mL of solvent.
-
Dissolution: Add the appropriate volume of sterile, purified water to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming or sonication can be used to aid dissolution if precipitation occurs during preparation.[6]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: Quality Control of this compound Stock Solution
Objective: To verify the bioactivity of the prepared stock solution.
Materials:
-
Prepared this compound stock solution
-
Susceptible bacterial strain (e.g., Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton agar)
-
Sterile Petri dishes
-
Sterile swabs
-
Incubator
Procedure (Disk Diffusion Method):
-
Prepare Bacterial Lawn: Inoculate a Mueller-Hinton agar plate with the susceptible bacterial strain to create a uniform lawn.
-
Apply Cefsulodin: Aseptically place a sterile paper disk onto the surface of the agar. Pipette a small, known volume (e.g., 10 µL) of the this compound stock solution (or a working dilution) onto the disk.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the bacterial strain (e.g., 35-37°C for 18-24 hours).
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Observation: After incubation, observe the plate for a zone of inhibition around the disk. The presence of a clear zone where bacteria have not grown indicates that the this compound is active. The size of the zone can be compared to established standards for quantitative assessment.
Visualizations
Caption: Experimental workflow for preparing and quality controlling this compound stock solutions.
Caption: The primary degradation pathway of this compound leading to precipitation.
References
- 1. US8198434B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. agscientific.com [agscientific.com]
- 8. This compound salt, 100 mg, CAS No. 52152-93-9 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
Technical Support Center: Optimizing Cefsulodin Concentration for Resistant Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cefsulodin concentration against resistant bacterial strains, particularly Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the typical Minimum Inhibitory Concentration (MIC) range for cefsulodin against Pseudomonas aeruginosa?
A1: The MIC of cefsulodin against P. aeruginosa can vary significantly based on the resistance profile of the isolate. Generally, susceptible strains are inhibited by concentrations of ≤8 µg/mL to ≤16 µg/mL, while resistant strains often exhibit MICs of ≥64 µg/mL.[1] The MIC50, the concentration that inhibits 50% of isolates, has been reported to be around 2 µg/mL for susceptible populations.[2]
Q2: What are the primary mechanisms of resistance to cefsulodin in Pseudomonas aeruginosa?
A2: Resistance to cefsulodin in P. aeruginosa is multifactorial and can involve:
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Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the cefsulodin molecule.[3]
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Target Modification: Alterations in Penicillin-Binding Proteins (PBPs), particularly PBP3, which is the primary target of cefsulodin. This reduces the binding affinity of the drug.[4]
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Reduced Permeability: Downregulation of outer membrane porins, such as OprD, which restricts the entry of cefsulodin into the bacterial cell.
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Efflux Pumps: Overexpression of multidrug efflux pumps (e.g., MexAB-OprM) that actively transport cefsulodin out of the cell.
Q3: How does the pH of the culture medium affect cefsulodin's stability and activity?
A3: The pH of the medium is a critical factor. Cefsulodin is most stable in a pH range of 3.2 to 5.7.[5] It is more stable in acidic conditions and less stable in alkaline conditions compared to many other cephalosporins.[5] Furthermore, an acidic microenvironment can promote adaptive resistance in P. aeruginosa, leading to an increase in the MIC of β-lactam antibiotics.
Q4: Can cefsulodin be used in combination with other antibiotics?
A4: Yes, cefsulodin has been shown to act synergistically with aminoglycosides against a significant percentage of P. aeruginosa isolates.[6] Combination therapy is a common strategy to enhance efficacy and combat resistance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC results for the same isolate. | Inconsistent inoculum density.Degradation of cefsulodin stock solution.Variation in incubation time or temperature.Improper cation concentration in Mueller-Hinton Broth (MHB).Subjective interpretation of growth endpoints. | Prepare fresh inoculum for each experiment and standardize to a 0.5 McFarland standard.Prepare fresh cefsulodin stock solutions or aliquot and store at -80°C for no longer than one month.[7]Ensure a consistent incubation at 35°C ± 2°C for 16-20 hours.[8]Use cation-adjusted Mueller-Hinton Broth (CA-MHB) to ensure appropriate concentrations of Ca2+ and Mg2+.Use a spectrophotometer to read plate results for objectivity. |
| No inhibition of growth even at high cefsulodin concentrations. | The bacterial strain may possess high-level resistance mechanisms (e.g., potent β-lactamases, significant target modification).The cefsulodin stock solution may be inactive. | Confirm the resistance profile using an alternative method (e.g., disk diffusion).Test for the presence of β-lactamases.Verify the activity of the cefsulodin stock solution using a known susceptible quality control strain (e.g., P. aeruginosa ATCC 27853). |
| "Skipped wells" are observed in broth microdilution (growth in wells with higher antibiotic concentrations than wells showing no growth). | Contamination of the well.Heteroresistance within the bacterial population. | Repeat the assay with careful aseptic technique.Plate the contents of the "skipped well" to check for purity and re-test the MIC of the resulting colonies. |
| Poor or no growth in the positive control well. | Inoculum viability is low.The growth medium is improperly prepared or expired. | Use a fresh bacterial culture for inoculum preparation.Prepare fresh Mueller-Hinton Broth or use a new batch from a reputable supplier. |
Quantitative Data Summary
Table 1: Cefsulodin Interpretive Criteria and MIC Ranges for Pseudomonas aeruginosa
| Category | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| Susceptible | ≤ 16 | ≥ 18 |
| Resistant | ≥ 64 | ≤ 14 |
| Reported MICs for Resistant Strains | > 64 | Not Applicable |
Data compiled from multiple sources.[1]
Table 2: Factors Affecting Cefsulodin Stability
| Parameter | Condition | Stability/Potency |
| pH | 3.2 - 5.7 | Optimal Stability |
| Alkaline pH | Less Stable | |
| Temperature (in 5% Dextrose) | 24°C | ~1 day (≥90% potent) |
| 5°C | ~17 days (≥90% potent) | |
| -10°C | ≥60 days (≥90% potent) |
Data from a stability study using a stability-indicating HPLC method.[5]
Experimental Protocols
Protocol 1: Broth Microdilution for Cefsulodin MIC Determination (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.
1. Preparation of Cefsulodin Stock Solution: a. Weigh a precise amount of cefsulodin powder. b. Dissolve in a suitable solvent (e.g., sterile distilled water or a buffer as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtering through a 0.22 µm filter. d. Aliquot and store at -80°C.
2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in MHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.
3. Preparation of Microdilution Plate: a. In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CA-MHB) to all wells. b. Add an additional 50 µL of the cefsulodin stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well. This will result in a range of cefsulodin concentrations. d. The final volume in each well should be 50 µL.
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 2d) to each well, bringing the final volume to 100 µL. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. The MIC is the lowest concentration of cefsulodin that completely inhibits visible growth of the organism. b. Growth should be clearly visible in the growth control well, and no growth should be observed in the sterility control well.
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
Caption: Key resistance mechanisms to cefsulodin in P. aeruginosa.
References
- 1. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vivo-acquired resistance to cefsulodin by a strain of Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
cefsulodin interference with biochemical or enzymatic assays
Welcome to the technical support center for researchers utilizing cefsulodin in their experiments. This resource provides essential guidance on potential interactions between cefsulodin and common biochemical or enzymatic assays. Below you will find frequently asked questions and troubleshooting guides to help you navigate potential challenges and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Can cefsulodin interfere with my biochemical or enzymatic assay?
While there is limited direct evidence of cefsulodin interference in specific biochemical assays, it is crucial to consider the potential for interactions. As a cephalosporin antibiotic, cefsulodin belongs to a class of drugs known to affect some laboratory tests[1]. The complex chemical structure and inherent reactivity of β-lactam compounds suggest a potential for off-target effects in sensitive assay systems.
Q2: What are the potential mechanisms of cefsulodin interference?
Based on the chemical properties of cefsulodin and general principles of assay interference, potential mechanisms include:
-
Direct Enzyme Inhibition or Activation: Cefsulodin could bind to the active site or an allosteric site of an enzyme in your assay, leading to inhibition or, less commonly, activation.
-
Redox Activity: The cefsulodin molecule may participate in redox reactions, affecting assays that are sensitive to the redox state of the reaction mixture.
-
Optical Interference: If your assay involves spectrophotometric or colorimetric detection, the intrinsic absorbance of cefsulodin might interfere with the readings. Cephalosporins are known to absorb light in the UV range.
-
Non-Specific Binding: In immunoassays like ELISA, cefsulodin could non-specifically bind to antibodies or other protein components, leading to false-positive or false-negative results.
-
Alteration of Reaction Conditions: The introduction of cefsulodin, particularly at high concentrations, could alter the pH or ionic strength of your assay buffer, thereby affecting enzyme activity or binding interactions.
Q3: Which types of assays are more likely to be affected by cefsulodin?
Assays that are highly sensitive and rely on specific enzymatic reactions or protein-protein interactions are more susceptible to interference. This includes, but is not limited to:
-
Enzyme-linked immunosorbent assays (ELISAs)
-
Luciferase-based reporter gene assays
-
Kinase and phosphatase assays
-
Assays involving redox-sensitive dyes or enzymes
-
Cell-based assays where cefsulodin might have unintended biological effects
Q4: I am using cefsulodin as a selection agent in my cell culture. Could this affect my downstream assays?
Yes. Even if cefsulodin is washed out before the assay, it is important to ensure that residual amounts are not carried over into the assay plate. Furthermore, prolonged exposure to cefsulodin might induce cellular stress or other off-target effects that could indirectly influence the results of your assay.
Troubleshooting Guides
Issue 1: Unexpectedly high or low signal in a colorimetric/fluorometric assay
If you observe an unexpected change in your assay signal when cefsulodin is present, it could be due to direct interference with the detection method.
Troubleshooting Steps:
-
Run a "Cefsulodin Only" Control: Prepare a control sample containing only the assay buffer, detection reagents, and cefsulodin at the same concentration used in your experiment (without the enzyme or analyte of interest).
-
Measure the Signal: Read the absorbance or fluorescence of the "cefsulodin only" control.
-
Analyze the Results:
-
If this control shows a significant signal, it indicates that cefsulodin is directly contributing to the signal (e.g., through its own absorbance or fluorescence).
-
If there is no signal, the interference is likely due to an interaction with other assay components.
-
Data Interpretation (Hypothetical Example)
| Sample | Analyte | Cefsulodin (100 µg/mL) | Absorbance at 450 nm |
| 1 | + | - | 1.2 |
| 2 | + | + | 0.6 |
| 3 | - | + | 0.05 |
| 4 | - | - | 0.05 |
In this hypothetical scenario, the presence of cefsulodin reduces the signal in the complete assay (Sample 2 vs. Sample 1), but does not contribute to the background signal (Sample 3 vs. Sample 4). This suggests that cefsulodin may be inhibiting the enzyme in the assay.
Issue 2: Inconsistent or non-reproducible results in an ELISA
Inconsistent results in an ELISA in the presence of cefsulodin could indicate non-specific binding or interference with the antibody-antigen interaction.
Troubleshooting Steps:
-
Perform a Spike and Recovery Experiment:
-
Prepare two sets of your sample matrix (e.g., cell lysate, serum).
-
Spike one set with a known concentration of your analyte and cefsulodin.
-
Spike the other set with only the known concentration of your analyte.
-
Run both sets in your ELISA and compare the recovery of the analyte.
-
-
Serial Dilution Test:
-
Take a sample containing both your analyte and cefsulodin.
-
Perform a series of dilutions and measure the analyte concentration at each dilution.
-
If cefsulodin is interfering, you may observe a non-linear relationship between the measured concentration and the dilution factor.
-
Data Interpretation (Hypothetical Example)
| Dilution Factor | Expected Concentration (pg/mL) | Measured Concentration (pg/mL) | Recovery (%) |
| 1 | 1000 | 600 | 60 |
| 2 | 500 | 350 | 70 |
| 4 | 250 | 200 | 80 |
| 8 | 125 | 115 | 92 |
In this hypothetical example, the poor recovery at lower dilutions suggests interference from cefsulodin, which is overcome as the compound is diluted out.
Experimental Protocols
Protocol 1: General Assay Interference Control
This protocol is designed to test for direct interference of cefsulodin with your assay's signal generation.
Materials:
-
Your complete assay kit (buffer, substrate, etc.)
-
Cefsulodin stock solution
-
Microplate reader
Procedure:
-
Prepare a dilution series of cefsulodin in your assay buffer.
-
In a microplate, add the cefsulodin dilutions to wells in triplicate.
-
In separate wells, include a positive control (assay with your analyte, no cefsulodin) and a negative control (assay buffer only).
-
Add all assay reagents except for the specific biological component being measured (e.g., the primary antibody in an ELISA, or the enzyme in an enzymatic assay).
-
Incubate the plate according to your standard assay protocol.
-
Read the plate at the appropriate wavelength or setting.
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Analyze the data to see if cefsulodin at any concentration produces a signal.
Visualizations
References
Technical Support Center: Troubleshooting Growth on Cefsulodin Plates
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during microbiological experiments. Below you will find a comprehensive guide to address the issue of non-Pseudomonas species growing on your cefsulodin selective plates.
Frequently Asked Questions (FAQs)
Q1: I'm seeing growth of non-Pseudomonas species on my cefsulodin plates. Why is this happening?
A1: The growth of non-Pseudomonas species on cefsulodin selective agar can be attributed to several factors. Cefsulodin is a narrow-spectrum cephalosporin antibiotic primarily effective against Pseudomonas aeruginosa.[1][2] However, its selectivity is not absolute. Potential reasons for the growth of unintended microbes include:
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Intrinsic Resistance: Some bacterial species have natural resistance to cefsulodin.
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Acquired Resistance: Bacteria can acquire resistance through mutations or horizontal gene transfer.
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Improper Media Preparation: Incorrect preparation of the agar plates can lead to reduced antibiotic efficacy.
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High Bacterial Load: A very high concentration of bacteria in the initial sample can overwhelm the selective pressure of the antibiotic.
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Contamination: Contamination of the sample or during the plating process can introduce resistant organisms.
Q2: Which non-Pseudomonas species are known to be resistant to cefsulodin?
A2: Several non-Pseudomonas species have been reported to exhibit resistance to cefsulodin and may appear as contaminants on selective plates. These include certain members of the Enterobacteriaceae family and other Gram-negative bacteria. Notably, species of Aeromonas, Serratia, and Citrobacter have been shown to grow on media containing cefsulodin.[3][4][5][6]
Data Presentation: Cefsulodin Resistance Profiles
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of cefsulodin for various bacterial species. A lower MIC value indicates greater susceptibility to the antibiotic.
| Bacterial Species | Typical Cefsulodin MIC Range (µg/mL) | General Susceptibility |
| Pseudomonas aeruginosa | 0.5 - 8 | Susceptible |
| Escherichia coli | > 32 | Resistant |
| Aeromonas spp. | < 8 - 12.5 | Variable to Resistant |
| Citrobacter spp. | Generally high (specific data limited) | Often Resistant |
| Serratia marcescens | Generally high (specific data limited) | Often Resistant |
| Staphylococcus aureus | 1 - >64 | Variable |
Note: MIC values can vary between different strains of the same species.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the issue of non-Pseudomonas growth on your cefsulodin plates.
Problem: Unexpected colonies are growing on my cefsulodin selective agar.
Step 1: Identify the Contaminating Organism
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Action: Perform basic microbiological identification tests (e.g., Gram stain, oxidase test, biochemical assays) on the unexpected colonies to determine their identity.
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Rationale: Knowing the identity of the contaminant will help determine if it is a known cefsulodin-resistant species.
Step 2: Review Your Experimental Protocol
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Action: Carefully review your protocol for preparing the cefsulodin plates and for plating your samples.
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Rationale: This can help identify potential sources of error, such as incorrect antibiotic concentration or contamination during handling.
Step 3: Investigate Potential Causes and Implement Solutions
| Potential Cause | Recommended Solution(s) |
| Incorrect Cefsulodin Concentration | Verify the calculations for the amount of cefsulodin added to the media. Ensure the stock solution was prepared correctly and has not expired. |
| Degradation of Cefsulodin | Cefsulodin is heat-sensitive. Add the antibiotic solution to the molten agar after it has cooled to 45-50°C.[7] Cefsulodin is also most stable in a pH range of 3.2-5.7.[2] Check the final pH of your prepared media. |
| Contamination of Media or Equipment | Ensure all glassware, media, and equipment are properly sterilized. Use aseptic techniques throughout the media preparation and plating process. |
| High Bioburden in the Sample | If the initial sample has a very high concentration of bacteria, consider diluting the sample before plating. |
| Presence of Intrinsically Resistant Species | If the contaminant is a known cefsulodin-resistant organism, consider using an additional selective agent in your media if compatible with the growth of Pseudomonas aeruginosa. |
| Acquired Resistance in Target or Non-Target Bacteria | Subculture the unexpected colonies onto a non-selective medium and perform antibiotic susceptibility testing to confirm resistance. |
Experimental Protocols
Protocol for Preparation of Cefsulodin Selective Agar
This protocol outlines the steps for preparing selective agar plates containing cefsulodin.
Materials:
-
Agar base medium (e.g., Nutrient Agar, Pseudomonas Agar Base)
-
Cefsulodin sodium salt
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Sterile distilled water
-
Sterile flasks and petri dishes
-
Autoclave
-
Water bath set to 50°C
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Prepare the Agar Base:
-
Prepare the agar base medium according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
-
Cool the Agar:
-
After autoclaving, place the flask of molten agar in a 50°C water bath to cool. Allow the temperature to equilibrate.
-
-
Prepare the Cefsulodin Stock Solution:
-
Calculate the required amount of cefsulodin for your desired final concentration (e.g., 15 µg/mL).
-
Aseptically weigh the cefsulodin powder and dissolve it in a small volume of sterile distilled water.
-
Sterilize the cefsulodin stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Add Cefsulodin to the Agar:
-
Once the agar has cooled to 50°C, aseptically add the sterile cefsulodin stock solution to the molten agar.
-
Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic. Avoid creating air bubbles.
-
-
Pour the Plates:
-
Aseptically pour the cefsulodin-containing agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature on a level surface.
-
-
Storage:
-
Store the prepared plates in a sealed bag at 2-8°C, protected from light. Use the plates within a reasonable timeframe (e.g., 1-2 weeks) to ensure antibiotic potency.
-
Quality Control of Cefsulodin Plates
Procedure:
-
Positive Control: Streak a known strain of Pseudomonas aeruginosa onto a cefsulodin plate.
-
Negative Control: Streak a known cefsulodin-susceptible, non-Pseudomonas strain (e.g., a susceptible E. coli strain) onto a cefsulodin plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for Pseudomonas growth (typically 35-37°C for 24-48 hours).
-
Evaluation:
-
The positive control should show robust growth.
-
The negative control should show no growth or significant inhibition.
-
If the negative control grows, it indicates a problem with the plates (e.g., incorrect antibiotic concentration, degraded antibiotic).
-
Visualizations
References
- 1. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential susceptibility of aeromonads and coliforms to cefsulodin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential susceptibility of aeromonads and coliforms to cefsulodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Antimicrobial Resistance in Serratia spp. and Citrobacter spp. Isolates from Companion Animals in Japan: Nosocomial Dissemination of Extended-Spectrum Cephalosporin-Resistant Citrobacter freundii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citrobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]
improving the shelf-life of cefsulodin-containing agar plates
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf-life and troubleshooting issues related to cefsulodin-containing agar plates, such as Cefsulodin-Irgasan-Novobiocin (CIN) Agar.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of cefsulodin-containing agar plates?
A1: Cefsulodin-containing agar, particularly CIN agar, is a selective and differential medium primarily used for the isolation of Yersinia enterocolitica from clinical and environmental samples.[1][2] Cefsulodin acts as a selective agent, inhibiting the growth of many other bacteria, especially Pseudomonas aeruginosa.[3][4]
Q2: What is the recommended storage temperature for prepared cefsulodin-containing agar plates?
A2: Prepared cefsulodin-containing agar plates should be stored at 2-8°C, protected from light.[5]
Q3: What is the expected shelf-life of prepared CIN agar plates?
A3: When stored properly at 2-8°C and protected from light, prepared CIN agar plates can have a shelf-life of up to 8 weeks.[5] However, the potency of cefsulodin will decrease over time.
Q4: Can I pre-mix cefsulodin with the agar base before autoclaving?
A4: No. Cefsulodin, like many antibiotics, is heat-labile and will be inactivated by the high temperatures of autoclaving. It should be added to the molten agar after it has cooled to 45-50°C.
Q5: Why are my CIN agar plates not showing the characteristic "bull's-eye" colonies with Yersinia enterocolitica?
A5: The typical "bull's-eye" appearance, a deep red center with a translucent border, is due to mannitol fermentation by Yersinia.[2] The absence of this morphology could be due to several factors, including suboptimal incubation temperature (22-25°C is recommended for more distinct morphology), incorrect pH of the medium, or degradation of the selective agents.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth or poor growth of target organism (e.g., Yersinia enterocolitica) | 1. Degraded Cefsulodin: The antibiotic may have lost its activity, leading to overgrowth of competing flora that inhibit the target organism. 2. Incorrect pH of the medium: The final pH of CIN agar should be approximately 7.4.[2] 3. Suboptimal incubation conditions: Incorrect temperature or atmospheric conditions. | 1. Prepare fresh plates with a new stock of cefsulodin. Verify the expiration date and storage conditions of the cefsulodin stock. 2. Check the pH of the prepared medium before pouring plates. 3. Incubate at the recommended temperature (22-32°C for Yersinia enterocolitica).[5] |
| Excessive growth of non-target organisms | 1. Ineffective selective agents: Cefsulodin, Irgasan, or Novobiocin may have degraded. 2. Resistant strains of non-target organisms. | 1. Prepare fresh plates using fresh stocks of all selective agents. 2. Confirm the identity of the contaminating organisms. If they are known to be resistant, a different selective medium may be necessary. |
| Change in the color of the agar plates during storage | 1. Exposure to light: The medium is light-sensitive. 2. pH changes: Contamination or chemical reactions can alter the pH. | 1. Store plates in the dark. 2. Discard discolored plates and prepare a fresh batch, ensuring sterile technique. |
| Cracked or dried-out agar | Improper storage: Plates may not have been sealed properly, leading to moisture loss. | Store plates in sealed bags or containers to prevent desiccation. |
Quantitative Data on Cefsulodin Stability
While specific quantitative data for the degradation of cefsulodin in agar is limited in publicly available literature, a study on the stability of cefsulodin in aqueous solutions provides valuable insights into its temperature-dependent degradation. This data can serve as a proxy for understanding its stability in agar plates.
| Storage Temperature | Time to 10% Potency Loss (t90) in Aqueous Solution[6] |
| 24°C (Room Temperature) | ~1 day |
| 5°C (Refrigerated) | ~17 days |
| -10°C (Frozen) | ≥60 days |
Note: This data is from a study in 5% dextrose and 0.9% sodium chloride injection and may not perfectly reflect the stability in a complex medium like agar. However, it strongly indicates that storage at lower temperatures significantly improves the shelf-life of cefsulodin.
Experimental Protocols
Preparation of Cefsulodin-Containing (CIN) Agar Plates
Materials:
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Yersinia Selective Agar Base (CIN Agar Base)
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Cefsulodin, Irgasan, and Novobiocin (CIN) selective supplement
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Sterile distilled water
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Autoclave
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Water bath
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Sterile petri dishes
Protocol:
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Suspend the appropriate amount of Yersinia Selective Agar Base powder in sterile distilled water according to the manufacturer's instructions.
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Heat the mixture to boiling with frequent agitation to completely dissolve the powder.
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Sterilize the agar base by autoclaving at 121°C for 15 minutes.
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Cool the sterilized agar to 45-50°C in a water bath.
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Aseptically rehydrate the CIN selective supplement containing cefsulodin, irgasan, and novobiocin with sterile distilled water as per the manufacturer's instructions.
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Add the rehydrated selective supplement to the cooled agar base and mix gently but thoroughly to ensure even distribution.
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Pour the supplemented agar into sterile petri dishes (approximately 15-20 mL per plate).
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Allow the plates to solidify at room temperature.
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Once solidified, store the plates in sealed bags at 2-8°C, protected from light.
Quality Control of Prepared Plates
Protocol:
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Sterility Test: Incubate a representative sample of uninoculated plates at 35-37°C for 24-48 hours to check for contamination.
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Performance Test: Inoculate plates with known strains to verify the medium's selective and differential properties.
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Positive Control: Yersinia enterocolitica (should show good growth with characteristic "bull's-eye" colonies).
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Negative Controls: Escherichia coli and Staphylococcus aureus (growth should be inhibited).
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Visualizations
Caption: Workflow for preparing Cefsulodin-Irgasan-Novobiocin (CIN) agar plates.
References
- 1. microbenotes.com [microbenotes.com]
- 2. VetBact [vetbact.org]
- 3. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dalynn.com [dalynn.com]
- 6. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting the potency of cefsulodin sodium in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of cefsulodin sodium. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the potency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a third-generation cephalosporin antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Like other β-lactam antibiotics, it competitively inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][2] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[1] Cefsulodin has a high affinity for the PBPs of Pseudomonas aeruginosa.[3]
Q2: What is the antibacterial spectrum of this compound?
A2: this compound has a narrow and highly specific spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][4] It exhibits limited to no significant activity against other Gram-negative bacteria, and its activity against Gram-positive and anaerobic bacteria is also very limited.[1]
Q3: What are the recommended storage conditions for this compound powder?
A3: To maintain its potency, this compound powder should be stored in a tightly sealed container in a dry, well-ventilated area, protected from light and humidity.[1][5] For short-term storage, a temperature of 2-8°C is recommended.[1][6] For long-term storage, the powder should be kept at -20°C.[1][2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water, ethanol, and DMSO.[1][7] For aqueous solutions, it is recommended to prepare them fresh for immediate use.[8] If storage is necessary, aqueous solutions in 5% dextrose or 0.9% sodium chloride are stable for approximately 1 day at 24°C, 17 days at 5°C, and at least 60 days at -10°C.[9] Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months; it is advisable to store these solutions under nitrogen.[8] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in experiments. | Degradation of this compound: - Improper storage of powder (exposure to heat, light, or moisture).[1][5]- Stock solution stored for too long or at an incorrect temperature.[9]- Repeated freeze-thaw cycles of stock solutions.[8]- pH of the experimental medium is outside the optimal range (3.2-5.7).[9] | - Ensure this compound powder is stored at the recommended temperature in a tightly sealed, light-resistant container.[1]- Prepare fresh stock solutions for each experiment or adhere strictly to short-term storage guidelines.[8][9]- Aliquot stock solutions to minimize freeze-thaw cycles.[8]- Adjust the pH of your experimental medium to be within the optimal stability range.[9] |
| Precipitation observed in stock or working solutions. | Solubility Issues: - Exceeding the solubility limit in the chosen solvent.- Using an inappropriate solvent.- Formation of the less soluble free acid form due to low pH.[2] | - For aqueous solutions, ensure the concentration does not exceed its solubility (approximately 10 mg/mL in PBS at pH 7.2).[10]- If using organic solvents like DMSO, ensure the final concentration in aqueous buffers is low to prevent precipitation.[7]- When preparing sodium salt from the free acid, ensure the pH is maintained between 4.0 and 4.25 to ensure complete salt formation.[2] |
| Variability in Minimum Inhibitory Concentration (MIC) results. | Inoculum Preparation: - Inoculum density is too high or too low.- Inconsistent growth phase of the bacterial culture.Media Composition: - Presence of interfering substances in the media.- Divalent cation concentration (e.g., Ca²⁺, Mg²⁺) affecting antibiotic activity. | - Standardize your inoculum to a 0.5 McFarland standard.[11]- Use a fresh, actively growing culture for inoculum preparation.- Use Mueller-Hinton broth/agar, as this is the standard medium for susceptibility testing.- Ensure the cation concentration in your media is within the recommended range for susceptibility testing. |
| No activity observed against susceptible P. aeruginosa strains. | β-lactamase Activity: - The specific strain of P. aeruginosa may produce β-lactamases that can degrade cefsulodin.[1][6]Incorrect Experimental Setup: - Inaccurate concentration of the cefsulodin working solution.- Error in the dilution series for MIC determination. | - Confirm the susceptibility profile of your bacterial strain. Some plasmid-mediated carbenicillinases can partially degrade cefsulodin.[3]- Verify the calculations and dilutions for your working solutions.- Perform a quality control check of your experimental protocol with a known susceptible strain. |
Data on Factors Affecting Potency
The stability of this compound is significantly influenced by pH, temperature, and the presence of light.
Table 1: Stability of this compound in Aqueous Solution
| Temperature | pH Range for Optimal Stability | Stability in 5% Dextrose or 0.9% NaCl |
| 24°C | 3.2 - 5.7[9] | ~1 day[9] |
| 5°C | 3.2 - 5.7[9] | ~17 days[9] |
| -10°C | 3.2 - 5.7[9] | ≥ 60 days[9] |
Note: Stability is defined as retaining at least 90% of the initial potency.
Table 2: Recommended Storage of this compound
| Form | Storage Condition | Duration |
| Powder | 2-8°C | Short-term[1] |
| Powder | -20°C | Long-term[1][2] |
| Aqueous Solution | 5°C | ~17 days[9] |
| DMSO Stock Solution | -20°C (under nitrogen) | 1 month[8] |
| DMSO Stock Solution | -80°C (under nitrogen) | 6 months[8] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
-
Materials:
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This compound powder
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Sterile, purified water or DMSO
-
Sterile, conical tubes
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Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile, purified water or DMSO to achieve a final concentration of 10 mg/mL.
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Vortex the tube until the powder is completely dissolved.
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If not for immediate use, filter-sterilize the solution through a 0.22 µm filter.
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For long-term storage, aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.[8]
-
Determination of Minimum Inhibitory Concentration (MIC) against P. aeruginosa
-
Materials:
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This compound stock solution (10 mg/mL)
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Pseudomonas aeruginosa culture
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Mueller-Hinton Broth (MHB)
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Sterile 96-well microtiter plates
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Spectrophotometer
-
-
Procedure:
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Inoculum Preparation:
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From a fresh culture plate, select several colonies of P. aeruginosa and suspend them in sterile saline.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute this standardized suspension 1:100 in MHB to obtain the final inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of Cefsulodin:
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Add 100 µL of MHB to all wells of a 96-well plate.
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Add a calculated volume of the cefsulodin stock solution to the first well to achieve the highest desired concentration (e.g., 64 µg/mL) after adding the inoculum.
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Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well of the dilution series.
-
-
Inoculation:
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Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
-
Controls:
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Include a positive control well with only inoculum and MHB (no antibiotic).
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Include a negative control well with only MHB (no inoculum).
-
-
Incubation:
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Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
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The MIC is the lowest concentration of cefsulodin that completely inhibits visible bacterial growth.[12]
-
-
Visualizations
Caption: Key factors influencing this compound potency.
Caption: Workflow for MIC determination of cefsulodin.
Caption: Mechanism of action of this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. US8198434B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
troubleshooting false positives on CIN agar with cefsulodin
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing false positives on Cefsulodin-Irgasan-Novobiocin (CIN) agar.
Frequently Asked Questions (FAQs)
Q1: What is a "false positive" on CIN agar?
A false positive on CIN agar refers to the growth of a microorganism that produces colonies mimicking the characteristic "bull's-eye" appearance of Yersinia enterocolitica but is confirmed to be a different species upon further testing. Y. enterocolitica ferments the mannitol in the medium, producing acid that causes the neutral red indicator to form a dark red center, while the colony edge remains translucent[1][2]. Other mannitol-fermenting organisms that are not inhibited by the selective agents in the agar can produce similar colony morphology[3][4].
Q2: Why do false positives occur on CIN agar?
CIN agar is a selective and differential medium, not a completely specific one. Its selectivity is based on the inclusion of cefsulodin, irgasan, and novobiocin, which inhibit many Gram-positive and other Gram-negative bacteria[1][3][5]. However, some bacteria are naturally resistant to these agents and can also ferment mannitol, leading to the characteristic red colonies. Therefore, CIN agar provides only presumptive identification, which must be confirmed with additional biochemical tests[1][6].
Q3: Which microorganisms are known to cause false positives on CIN agar?
Several bacterial species have been reported to grow on CIN agar and produce colonies that can be mistaken for Y. enterocolitica. These include:
-
Enterobacter species, such as Enterobacter agglomerans and Enterobacter cloacae[1][3][6]
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Other Yersinia species (e.g., Y. pseudotuberculosis, Y. frederiksenii)[1][6]
-
Morganella morganii[7]
-
Providencia rettgeri[7]
Q4: How can incubation temperature affect results and potentially reduce false positives?
Incubation temperature is a critical factor. For primary isolation of Yersinia, a lower temperature of 22-25°C for 48 hours is recommended over 35°C for 24 hours[6]. The lower temperature enhances the characteristic "bull's-eye" colony morphology, making it more distinct[6]. Additionally, some non-Yersinia enteric bacteria may grow more readily at higher temperatures, while some pathogenic Yersinia strains can be inhibited at 35°C, making the lower temperature more selective for the target organism[6].
Q5: What are the immediate steps to take when a suspected false positive is identified?
When you have a "bull's-eye" colony on CIN agar, it should be treated as a presumptive positive. The essential next step is to perform confirmatory biochemical tests to differentiate Y. enterocolitica from other organisms. A typical workflow involves picking a well-isolated colony and performing an oxidase test, followed by inoculation onto a Kligler Iron Agar (KIA) slant and an indole test[3][4][6].
Troubleshooting Guide for False Positives
If you are encountering colonies that resemble Y. enterocolitica, follow this workflow to achieve a definitive identification.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. dalynn.com [dalynn.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. VetBact [vetbact.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Evaluation of a Modified Cefsulodin-Irgasan-Novobiocin Agar for Isolation of Yersinia spp | PLOS One [journals.plos.org]
adjusting cefsulodin concentration for different clinical isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cefsulodin. The information is designed to address specific issues that may arise during in vitro susceptibility testing of clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary spectrum of activity for cefsulodin?
A1: Cefsulodin is a narrow-spectrum cephalosporin antibiotic primarily effective against Pseudomonas aeruginosa.[1][2][3] It also shows activity against Staphylococcus aureus, but it is largely inactive against members of the Enterobacteriaceae family.[1]
Q2: What are the typical Minimum Inhibitory Concentration (MIC) ranges for cefsulodin against Pseudomonas aeruginosa?
A2: Early studies have proposed tentative MIC breakpoints for P. aeruginosa. These values can serve as a starting point for your experiments. However, it is crucial to establish MICs for your specific clinical isolates.
| Susceptibility Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 16 |
| Resistant (R) | ≥ 64 |
| Data based on tentative standards from historical studies.[1] |
Q3: Can I use cefsulodin for susceptibility testing of Acinetobacter baumannii?
A3: It is generally not recommended. Acinetobacter baumannii is often multidrug-resistant and typically shows high resistance rates to cephalosporins.[4] While specific data on cefsulodin against A. baumannii is limited, the available information suggests it is not an effective agent for this organism.
Q4: Are there established clinical breakpoints for cefsulodin from CLSI or EUCAST?
A4: Recent, definitive clinical breakpoints for cefsulodin are not prominently listed in the current CLSI or EUCAST guidelines. Much of the available data is from older studies.[1] Therefore, it is essential to include quality control (QC) strains with known cefsulodin MICs in your experiments to ensure the accuracy of your results.
Q5: How should I prepare my cefsulodin stock solution?
A5: Cefsulodin sodium salt is soluble in water. Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in sterile distilled water. This stock solution can then be serially diluted to achieve the desired concentrations for your MIC assay. It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C or colder.
Troubleshooting Guide
This guide addresses common issues encountered during cefsulodin susceptibility testing.
Problem 1: No bacterial growth in the positive control well.
| Possible Cause | Troubleshooting Step |
| Inoculum too dilute | Ensure your bacterial suspension is standardized to a 0.5 McFarland standard. |
| Non-viable organisms | Use a fresh bacterial culture for inoculum preparation. |
| Incorrect growth medium | Verify that you are using the appropriate medium (e.g., Cation-Adjusted Mueller-Hinton Broth). |
| Incubation issues | Check incubator temperature and atmospheric conditions. |
Problem 2: Unexpectedly high MIC values for susceptible control strains.
| Possible Cause | Troubleshooting Step |
| Inactive cefsulodin | Prepare a fresh stock solution of cefsulodin. Ensure proper storage of the antibiotic. |
| Inoculum too dense | Re-standardize your bacterial inoculum to a 0.5 McFarland standard. |
| Contamination | Check for contamination in your bacterial culture, media, or reagents. |
| Incorrect reading of results | Ensure you are correctly identifying the well with the lowest concentration that shows no visible growth. |
Problem 3: Inconsistent MIC results between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate your pipettes and use proper pipetting techniques to ensure accurate serial dilutions. |
| Variation in inoculum density | Prepare a fresh, standardized inoculum for each experiment. |
| Edge effect in microtiter plates | Avoid using the outermost wells of the plate if you suspect evaporation is an issue, or ensure proper sealing of the plate. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of cefsulodin against clinical isolates.
Materials:
-
This compound salt
-
Sterile distilled water
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Sterile pipette tips and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Cefsulodin Dilutions:
-
Prepare a 128 µg/mL working solution of cefsulodin in CAMHB.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 128 µg/mL cefsulodin solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will be your growth control (no antibiotic), and the twelfth will be a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculate the Plate:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control wells).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of cefsulodin that completely inhibits visible bacterial growth.
-
Visual Guides
Caption: Workflow for MIC Determination.
Caption: Troubleshooting Logic Flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefsulodin treatment for serious Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidrug-Resistant Acinetobacter baumannii in Jordan [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cefsulodin Sodium and Carbenicillin Efficacy Against Pseudomonas aeruginosa
For researchers and drug development professionals navigating the complexities of antibacterial agent selection, a clear understanding of comparative efficacy is paramount. This guide provides an objective comparison of cefsulodin sodium and carbenicillin, two β-lactam antibiotics with historical and ongoing relevance in the management of Pseudomonas aeruginosa infections. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate informed decisions in research and development settings.
Executive Summary
Both cefsulodin and carbenicillin target the bacterial cell wall, but their spectrum of activity and potency against P. aeruginosa differ significantly. Cefsulodin, a third-generation cephalosporin, exhibits a narrower spectrum but generally demonstrates superior in vitro activity against P. aeruginosa compared to the broader-spectrum carboxypenicillin, carbenicillin. This heightened efficacy is reflected in lower Minimum Inhibitory Concentration (MIC) values reported in various studies. However, the emergence of resistance to both agents necessitates careful consideration of susceptibility patterns in clinical and research isolates.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from comparative studies, providing a quantitative look at the relative potency of cefsulodin and carbenicillin against P. aeruginosa.
Table 1: Comparative MIC Values for P. aeruginosa
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Cefsulodin | 170 | 2 | - | - | [1] |
| Carbenicillin | 109 | - | - | 36 (mean) | [2] |
| Cefsulodin | 109 | - | - | 3.4 (mean) | [2] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Susceptibility of P. aeruginosa Strains to Cefsulodin and Carbenicillin
| Susceptibility Profile | Percentage of Strains | Reference |
| Sensitive to both cefsulodin and carbenicillin | 86.58% | [1] |
| Sensitive to cefsulodin, resistant to carbenicillin | 4.96% | [1] |
| Resistant to cefsulodin, sensitive to carbenicillin | 4.02% | [1] |
| Resistant to both cefsulodin and carbenicillin | 4.69% | [1] |
One study noted that cefsulodin is, in absolute values, 8 to 128 times more active than carbenicillin[1]. Another study found that against 12 strains with a carbenicillin MIC of ≥1,024 µg/mL, the cefsulodin MIC was ≤128 µg/mL, and for four of those strains, it was ≤16 µg/mL[2].
Mechanisms of Action
Both cefsulodin and carbenicillin are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. They achieve this by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
This compound Signaling Pathway
Caption: Cefsulodin's mechanism of action against P. aeruginosa.
Carbenicillin Signaling Pathway
Caption: Carbenicillin's mechanism of action against P. aeruginosa.
Experimental Protocols
The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against P. aeruginosa, based on standard laboratory methods. The specific studies cited may have employed variations of these protocols.
Agar Dilution Method
The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Caption: A generalized workflow for the agar dilution method.
Detailed Steps:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and carbenicillin in a suitable solvent.
-
Preparation of Agar Plates: Aseptically add appropriate volumes of the antibiotic stock solutions to molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa test strain(s) equivalent to a 0.5 McFarland turbidity standard. This is typically done by suspending colonies from an overnight culture in sterile saline or broth.
-
Inoculation: Using a multipoint inoculator or a calibrated loop, apply a standardized volume of the bacterial suspension to the surface of each agar plate, including the control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Broth Microdilution Method
The broth microdilution method is another common technique for MIC determination, often performed in 96-well microtiter plates.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of this compound and carbenicillin in cation-adjusted Mueller-Hinton broth directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa test strain(s) as described for the agar dilution method. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that shows no visible turbidity (growth) in the well.
Conclusion
Based on the available in vitro data, this compound demonstrates greater potency against Pseudomonas aeruginosa than carbenicillin. This is evidenced by its lower mean MIC and its activity against a percentage of carbenicillin-resistant strains[1][2]. The narrower spectrum of cefsulodin may also be advantageous in certain clinical scenarios to minimize the impact on the patient's microbiome. However, the presence of strains resistant to both agents underscores the importance of susceptibility testing to guide therapeutic choices. The experimental protocols provided herein offer a foundation for conducting further comparative studies to evaluate the efficacy of these and other anti-pseudomonal agents.
References
- 1. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ["In vitro" activity of a new cephalosporin (CGP-7174-E or cefsulodin) against "Pseudomonas aeruginosa" (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Pseudomonas aeruginosa Isolates from Selective Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selective media for the isolation and validation of Pseudomonas aeruginosa. While the inquiry specified an interest in cefsulodin-containing media, extensive research indicates that cefsulodin is predominantly utilized as a selective agent to inhibit the growth of P. aeruginosa when isolating other microorganisms, such as Yersinia enterocolitica. Standard laboratory practice for the selective isolation of P. aeruginosa relies on other well-established media. This guide, therefore, focuses on the validation of P. aeruginosa from these standard selective media, providing performance data, detailed experimental protocols, and a logical workflow for isolate validation.
Performance of Selective Media for Pseudomonas aeruginosa Isolation
The selection of an appropriate medium is critical for the successful isolation of P. aeruginosa from various samples. The ideal medium should promote the growth of P. aeruginosa while inhibiting the growth of competing microorganisms. The most commonly used selective medium for this purpose is Cetrimide Agar, often supplemented with other agents like nalidixic acid to enhance selectivity.
| Medium | Selective Agent(s) | Principle of Differentiation | Reported Performance |
| Cetrimide Agar | Cetrimide (a quaternary ammonium salt) | Production of pyocyanin (blue-green pigment) and fluorescein (yellowish-green fluorescent pigment) | High recovery of P. aeruginosa. Cetrimide inhibits a wide range of other bacteria by acting as a cationic detergent.[1] Some non-Pseudomonas species may still grow. |
| Cetrimide Nalidixic Acid (CN) Agar | Cetrimide, Nalidixic Acid | Same as Cetrimide Agar | Nalidixic acid enhances the inhibition of other Gram-negative bacteria.[2][3] |
| Pseudomonas Agar Base with CFC/CN Supplement | Cetrimide, Fucidin, Cephalotin (CFC) or Cetrimide, Nalidixic Acid (CN) | Pigment production | The supplements provide broad-spectrum inhibition of accompanying Gram-positive and Gram-negative flora.[4] |
Experimental Protocols
Isolation of Pseudomonas aeruginosa using Cetrimide Nalidixic (CN) Agar
This protocol describes the isolation of P. aeruginosa from a sample using CN Agar.
a. Media Preparation:
-
Suspend the appropriate amount of Pseudomonas Agar Base powder in purified water containing glycerol.
-
Heat to boiling to dissolve the medium completely.
-
Autoclave at 121°C for 15 minutes.
-
Cool the medium to 45-50°C.
-
Aseptically add the Cetrimide and Nalidixic Acid supplement.
-
Mix thoroughly and pour into sterile Petri dishes.
b. Inoculation and Incubation:
-
Allow the prepared plates to warm to room temperature and ensure the agar surface is dry.
-
Inoculate the plate with the specimen using a sterile loop, streaking for isolated colonies. For water samples, a membrane filtration technique is often employed.
-
Incubate the plates aerobically at 35-37°C for 18-48 hours.
c. Examination of Colonies:
-
Examine the plates for growth. P. aeruginosa colonies are typically characterized by a blue-green pigmentation due to the production of pyocyanin.
-
Some strains may not produce pigment but will fluoresce under short-wavelength UV light (254nm).
-
A characteristic grape-like odor may also be present.
Validation of Presumptive Pseudomonas aeruginosa Isolates
Colonies exhibiting the typical characteristics on selective media require further confirmatory testing.
a. Gram Staining:
-
Perform a Gram stain on a single, well-isolated colony. P. aeruginosa will appear as Gram-negative rods.
b. Oxidase Test:
-
This is a key test to differentiate P. aeruginosa from Enterobacteriaceae. P. aeruginosa is oxidase-positive.[5][6]
-
Using a sterile wooden applicator or platinum loop, pick a portion of the colony and smear it onto a filter paper impregnated with the oxidase reagent (tetramethyl-p-phenylenediamine).
-
A positive result is indicated by the development of a dark purple color within 10-30 seconds.
c. Biochemical Tests:
A panel of biochemical tests can provide definitive identification.[7][8][9]
-
Triple Sugar Iron (TSI) Agar: P. aeruginosa is a non-fermenter of lactose and sucrose, and typically does not produce hydrogen sulfide. The TSI slant will show an alkaline/alkaline (red/red) reaction.[7]
-
Citrate Utilization: P. aeruginosa can utilize citrate as a sole carbon source, resulting in a color change of the Simmons citrate agar from green to blue.
-
Nitrate Reduction: Most P. aeruginosa strains can reduce nitrate to nitrite or nitrogen gas.
-
Arginine Dihydrolase: This test is typically positive for P. aeruginosa.[6]
-
Growth at 42°C: P. aeruginosa is capable of growth at 42°C, which can help differentiate it from some other Pseudomonas species.
d. Molecular Methods:
-
For definitive identification, especially in clinical or research settings, molecular methods such as 16S rRNA gene sequencing or MALDI-TOF MS can be employed.[6]
Mechanism of Selectivity and Validation Workflow
The following diagrams illustrate the mechanism of cefsulodin's antibacterial action and the general workflow for the validation of P. aeruginosa isolates.
References
- 1. researchgate.net [researchgate.net]
- 2. Nalidixic acid cetrimide agar. A new selective plating medium for the selective isolation of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. mibius.de [mibius.de]
- 5. google.com [google.com]
- 6. rcpath.org [rcpath.org]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyinfo.com [microbiologyinfo.com]
quality control parameters for cefsulodin sodium in a research lab
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of the quality control parameters for cefsulodin sodium, a third-generation cephalosporin antibiotic, with a focus on its performance against relevant alternatives. Detailed experimental protocols and visual workflows are included to support laboratory implementation.
This compound is a narrow-spectrum cephalosporin antibiotic with potent activity primarily against Pseudomonas aeruginosa. Its unique specificity makes it a valuable tool in both clinical settings and microbiological research. To ensure the reliability and reproducibility of experimental results, stringent quality control of the this compound raw material is essential. This guide outlines the key quality control parameters, provides detailed analytical methodologies, and compares its in vitro efficacy against other anti-pseudomonal agents.
Quality Control Parameters for this compound
The quality of this compound is assessed through a series of physicochemical and chromatographic tests. While the Japanese Pharmacopoeia provides the official monograph for this compound, the following table summarizes the typical specifications found in commercially available research-grade material.[1][2]
| Parameter | Test Method | Typical Specification |
| Appearance | Visual Inspection | White to light yellow crystalline powder |
| Identification | Infrared Absorption | Conforms to the reference spectrum |
| Assay (on anhydrous basis) | HPLC | ≥ 98.0% |
| Related Substances | HPLC | Individual impurity: ≤ 1.0%, Total impurities: ≤ 2.0% |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| pH (1 in 100 solution) | pH Meter | 3.5 - 6.0 |
| Specific Optical Rotation | Polarimeter | +16° to +20° (on anhydrous basis) |
Comparative Performance: In Vitro Activity Against Pseudomonas aeruginosa
Cefsulodin's primary utility lies in its targeted activity against P. aeruginosa. The following table compares the in vitro efficacy of cefsulodin with other commonly used anti-pseudomonal antibiotics, presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).
| Antibiotic | Class | MIC90 (µg/mL) against P. aeruginosa |
| Cefsulodin | Cephalosporin (3rd Gen) | 4[3] |
| Ceftazidime | Cephalosporin (3rd Gen) | 2.1[4][5] |
| Piperacillin-Tazobactam | Penicillin + β-lactamase inhibitor | Varies, often synergistic |
| Ticarcillin | Penicillin | 1499 (for ticarcillin-resistant strains)[4][5] |
As the data indicates, ceftazidime generally shows slightly greater potency against a broad range of P. aeruginosa isolates.[3][4][5][6] However, cefsulodin remains a valuable agent, particularly in contexts where a narrow-spectrum antibiotic is preferred to minimize disruption of other microflora.[6] Studies have also shown that cefsulodin can act synergistically with aminoglycosides against resistant strains of P. aeruginosa.[7]
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate quality control. Below are representative protocols for the key assays.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is suitable for determining the potency of this compound and quantifying its impurities.
-
Chromatographic System:
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is typically used. For example, a gradient starting with a higher proportion of aqueous buffer and increasing the organic modifier over time.[8][9] A simple isocratic mobile phase, such as an acetonitrile-modified aqueous acetate buffer, has also been described for the determination of cefsulodin in plasma and can be adapted.[10]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV spectrophotometer at a wavelength of 254 nm or 265 nm.[11]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a corresponding amount of the this compound sample in the mobile phase to achieve a similar concentration to the standard preparation.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., relative standard deviation of peak areas should be ≤ 2.0%).
-
Inject the sample solution.
-
Identify the cefsulodin peak based on the retention time of the standard.
-
Calculate the assay percentage by comparing the peak area of the sample to the peak area of the standard.
-
For related substances, identify and quantify any impurity peaks relative to the main cefsulodin peak, often using a diluted standard for accurate quantitation.
-
Karl Fischer Titration for Water Content
This titrimetric method is used to determine the amount of water in the this compound sample.
-
Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Anhydrous methanol, Karl Fischer reagent (single or two-component).
-
Standardization:
-
The Karl Fischer reagent must be standardized immediately before use by titrating a known amount of water, typically from a certified water standard or by using sodium tartrate dihydrate, which contains a precise amount of water of hydration.
-
-
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh a quantity of the this compound sample and quickly add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor of the reagent.
-
Visualizing the Process: Workflows and Mechanisms
To better illustrate the scientific principles and laboratory procedures, the following diagrams have been generated.
References
- 1. 日本药典第18版,The Japanese Pharmacopoeia 18th Edition [drugfuture.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. The in-vitro activity of ceftazidime compared with that of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cefsulodin and ceftazidime, two antipseudomonal cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy with cefsulodin or piperacillin and three aminoglycosides or aztreonam against aminoglycoside resistant strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Precise high-performance liquid chromatographic procedure for the determination of cefsulodin, a new antipseudomonal cephalosporin antibiotic, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
A Comparative Guide to Alternative Selective Agents for Yersinia enterocolitica
For Researchers, Scientists, and Drug Development Professionals
The isolation and identification of Yersinia enterocolitica, a significant foodborne pathogen, traditionally relies on selective media containing cefsulodin. However, the emergence of resistant strains and the need for alternative methods have spurred the investigation of other selective agents. This guide provides an objective comparison of alternative selective media to the widely used Cefsulodin-Irgasan-Novobiocin (CIN) agar, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Performance Comparison of Selective Media
The efficacy of a selective medium is determined by its ability to support the growth of the target organism while inhibiting the growth of background flora. The following tables summarize the quantitative performance of various selective agars in the recovery and selection of Yersinia enterocolitica.
Table 1: Recovery Rate of Yersinia enterocolitica on Various Selective Media Compared to Blood Agar
| Media | Recovery Rate (%)[1] |
| CIN Agar | 85 |
| MacConkey (MAC) Agar | 75 |
| Pectin Agar | 70 |
| Cellobiose-Arginine-Lysine (CAL) Agar | 62 |
| Salmonella-Shigella (SS) Agar | 48 |
| Y Medium | 15 |
Table 2: Selectivity of Various Media for Yersinia enterocolitica
| Media | Selectivity (%)*[1] |
| Y Medium | ≥99.9 |
| CIN Agar | 95 |
| Cellobiose-Arginine-Lysine (CAL) Agar | 65 |
| Salmonella-Shigella (SS) Agar | 50 |
| MacConkey (MAC) Agar | 7 |
| Pectin Agar | 4 |
*Selectivity is expressed as the percent difference in fecal colony counts between blood agar and the selective medium.
Table 3: Recovery of Yersinia enterocolitica from Stool Suspensions
| Media | Recovery Rate (%) at 10² CFU/ml[1] | Recovery Rate (%) at 10¹ CFU/ml[1] |
| CIN Agar | 100 | 100 |
| Cellobiose-Arginine-Lysine (CAL) Agar | 63 | 0 |
| Y Medium | 14 | 0 |
| Salmonella-Shigella (SS) Agar | 11 | 0 |
| MacConkey (MAC) Agar | 0 | 0 |
| Pectin Agar | 0 | 0 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for the preparation and use of the compared selective media for the isolation of Yersinia enterocolitica.
MacConkey (MAC) Agar
Principle: This medium is selective for Gram-negative bacteria due to the presence of crystal violet and bile salts, which inhibit Gram-positive bacteria. It is also a differential medium based on lactose fermentation. Yersinia enterocolitica is typically a non-lactose fermenter and will produce colorless or pale pink colonies.[2][3]
Protocol:
-
Preparation: Suspend 49.53 grams of MacConkey agar powder in 1 liter of purified water.[2] Heat to boiling to dissolve the medium completely.[2] Sterilize by autoclaving at 121°C for 15 minutes.[2] Cool to 45-50°C before pouring into sterile Petri plates.[2]
-
Inoculation: Streak the sample directly onto the agar surface to obtain isolated colonies.[4]
-
Incubation: Incubate plates at 30°C for 24-48 hours.[4]
-
Interpretation: Look for small (1-2 mm), flat, colorless, or pale pink colonies.[4]
Salmonella-Shigella (SS) Agar
Principle: SS agar is highly selective for Salmonella and Shigella species but can also be used for the isolation of Y. enterocolitica. Its selectivity is due to bile salts, sodium citrate, and brilliant green, which inhibit Gram-positive bacteria and many coliforms.[5][6] It differentiates based on lactose fermentation and hydrogen sulfide (H₂S) production. Y. enterocolitica is a non-lactose fermenter and does not produce H₂S, forming colorless colonies.[7]
Protocol:
-
Preparation: Suspend 60 grams of SS agar powder in 1 liter of distilled water. Heat with frequent agitation and boil for one minute to dissolve completely. Do not autoclave.[5] Cool to 45-50°C and pour into sterile Petri plates.
-
Inoculation: Streak the sample onto the agar surface.
-
Incubation: Incubate plates aerobically at 35-37°C for 18-24 hours.[6]
-
Interpretation: Observe for smooth, opaque, or colorless colonies.[6]
Cellobiose-Arginine-Lysine (CAL) Agar
Principle: CAL agar is a differential medium for Yersinia based on cellobiose fermentation and arginine or lysine decarboxylation.[8][9][10] Sodium deoxycholate inhibits Gram-positive bacteria.[8] Y. enterocolitica typically ferments cellobiose, producing acid and resulting in red colonies due to the neutral red indicator. It also decarboxylates arginine and lysine.[8]
Protocol:
-
Preparation: Suspend 46.03 grams of CAL agar powder in 1 liter of distilled water.[8] Heat to boiling to dissolve the medium completely. Do not autoclave.[8][10] Cool and pour into sterile Petri plates.
-
Inoculation: Streak the fecal specimen or sample onto the agar surface.
-
Incubation: Incubate at 25°C for 40 hours or at 35-37°C for 18-48 hours.[8][11]
-
Interpretation: Look for distinctive colonies. Y. enterocolitica colonies will appear red due to cellobiose fermentation.
Pectin Agar
Principle: This medium is used for the presumptive identification of Yersinia enterocolitica based on its ability to produce pectinase. Pectinolytic activity causes the colonies to depress and sink into the agar.[12][13]
Protocol:
-
Preparation: A specific formulation for a modified pectin agar should be followed, which typically includes pectin, a nutrient base, and inhibitors for background flora.
-
Inoculation: Inoculate the sample onto the surface of the pectin agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 25°C for 48 hours).
-
Interpretation: Observe for colonies that show a depression or sinking into the agar, which is indicative of pectinase activity.[12][13]
Mechanisms of Selective Agents
The following diagrams illustrate the mechanisms of action of common selective agents found in these media and the biochemical pathways utilized for differentiation.
General Inhibition of Gram-Positive Bacteria
Differentiating Mechanisms on Specific Media
Conclusion
While CIN agar remains a highly effective medium for the isolation of Yersinia enterocolitica, this guide demonstrates that several alternatives can be employed with varying degrees of success. MacConkey and SS agars are readily available in most laboratories and can be useful for initial screening, although their selectivity for Yersinia is lower. CAL and Pectin agars offer improved differentiation based on specific biochemical properties of Y. enterocolitica. The choice of medium should be guided by the specific requirements of the study, the nature of the sample, and the need to balance recovery rates with selectivity against background microorganisms. For critical applications, especially in clinical and food safety settings, the use of a highly selective medium like CIN or a validated alternative is recommended. Further research into novel selective agents and media formulations will continue to enhance our ability to effectively isolate and identify this important pathogen.
References
- 1. Comparative Study of Selective Media for Recovery of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. asm.org [asm.org]
- 4. fda.gov [fda.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. Cellobiose Arginine Lysine Agar (CAL Agar [himedialabs.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Medium for isolation of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a pectin agar medium for isolation of Yersinia enterocolitica within 48 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Analysis of CIN Agar and Alternative Selective Media for Yersinia Isolation
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of Cefsulodin-Irgasan-Novobiocin (CIN) agar and other selective media used for the isolation and identification of Yersinia species, particularly Yersinia enterocolitica. This document outlines the superior performance of CIN agar, supported by experimental data, and provides detailed protocols for its use.
Executive Summary
Comparative Performance of Selective Media
Experimental data from various studies highlight the enhanced efficacy of CIN agar compared to other selective media such as MacConkey (MAC) agar, Salmonella-Shigella (SS) agar, Cellobiose-Arginine-Lysine (CAL) agar, and pectin agar.
A key study evaluated the recovery of 35 strains of Yersinia enterocolitica on different media, both in pure culture and from fecal specimens. The results, summarized in the table below, clearly indicate that CIN agar provides the highest recovery rates and selectivity.
Table 1: Performance Comparison of Selective Media for Yersinia enterocolitica Isolation
| Media | Recovery of Pure Cultures (compared to Blood Agar)[1][2] | Selectivity (% inhibition of fecal flora)[1][2] | Recovery from Fecal Samples (10² CFU/ml inoculum)[1][2] |
| CIN Agar | 85% | 95% | 100% |
| MacConkey (MAC) Agar | 75% | 7% | 0% |
| Salmonella-Shigella (SS) Agar | 48% | 50% | 11% |
| Cellobiose-Arginine-Lysine (CAL) Agar | 62% | 65% | 63% |
| Pectin Agar | 70% | 4% | 0% |
| Y Medium | 15% | ≥99.9% | 14% |
In another study focusing on the isolation of Yersinia spp. from poultry meat, CIN agar was found to be more efficient than MacConkey agar. Out of 40 chicken carcasses analyzed, CIN agar yielded 24 positive samples for Yersinia (20 for Y. enterocolitica), whereas MacConkey agar only identified 16 positive samples (12 for Y. enterocolitica).[3] Furthermore, the percentage of false-positive colonies was significantly lower on CIN agar (47.5%) compared to MacConkey agar (67.5%).[3]
Principle of CIN Agar
CIN agar is a highly selective and differential medium specifically designed for the isolation of Yersinia enterocolitica.[4][5] Its efficacy is based on a combination of selective agents and a differential indicator.
-
Selective Agents: The medium contains cefsulodin, Irgasan, and novobiocin, which collectively inhibit the growth of most Gram-positive and many Gram-negative bacteria, including common enteric flora like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4] Crystal violet and sodium deoxycholate also contribute to the inhibition of Gram-positive organisms.[4][5]
-
Differential Agent: Mannitol is the fermentable carbohydrate in the medium.[4] Yersinia enterocolitica ferments mannitol, producing acid which lowers the pH of the surrounding medium.[4][5]
-
Indicator: Neutral red is the pH indicator.[4] At a neutral pH, the medium is a translucent, pinkish color. When the pH drops due to mannitol fermentation, the neutral red turns the colonies a deep red. This, combined with the precipitation of bile salts, results in the characteristic "bull's-eye" appearance of Yersinia enterocolitica colonies: a dark red center with a translucent border.[4]
Experimental Protocols
Preparation of CIN Agar
-
Suspend the appropriate amount of CIN agar base powder in purified water as per the manufacturer's instructions (typically around 57.5 g/L).[6]
-
Heat with frequent agitation and bring to a boil for one minute to completely dissolve the powder.[7]
-
Sterilize by autoclaving at 121°C for 15 minutes. Note: Some formulations may not require autoclaving; always follow the manufacturer's specific instructions.[7]
-
Aseptically rehydrate the Yersinia selective supplement (containing cefsulodin and novobiocin) with sterile distilled water as per the manufacturer's instructions.[7]
-
Aseptically add the rehydrated supplement to the cooled agar base and mix well.[6][7]
-
Pour the supplemented medium into sterile Petri dishes and allow them to solidify.
-
Store the prepared plates at 2-8°C in the dark.
Isolation of Yersinia from Stool Samples
-
Allow CIN agar plates to warm to room temperature.
-
Directly inoculate the stool specimen onto a small area of the agar surface. If using a swab, roll it over a small area.
-
Streak for isolation to obtain single colonies.
-
Incubate the plates aerobically at 25-30°C for 24-48 hours.[4] A lower incubation temperature is often recommended for primary isolation to enhance the characteristic "bull's-eye" morphology.[8]
-
Examine the plates for typical Yersinia enterocolitica colonies, which appear as small (1-2 mm), smooth colonies with a deep red center and a translucent border.[4][9]
-
Cold Enrichment (Optional): For samples with a low suspected load of Yersinia, inoculate the specimen into a non-selective enrichment broth like Phosphate Buffered Saline (PBS).[4] Incubate at 4°C for up to 21 days, periodically sub-culturing onto CIN agar plates.[4]
Isolation of Yersinia from Food Samples
The ISO 10273 standard method for the detection of presumptive pathogenic Yersinia enterocolitica involves a two-stage enrichment process before plating on selective media.[10]
-
Primary Enrichment: Homogenize the food sample in Peptone-Sorbitol-Bile Broth (PSB). Incubate at 22-25°C for 2-5 days.[10]
-
Secondary Enrichment (Optional but recommended): Transfer an aliquot of the PSB enrichment to Irgasan-Ticarcillin-Chlorate (ITC) broth and incubate at 25°C for 48 hours.[10]
-
Plating: After enrichment, streak a loopful of the broth culture onto CIN agar plates.
-
Incubation and Examination: Incubate and examine the plates as described for stool samples.
Experimental Workflow for Yersinia Isolation
The following diagram illustrates a general workflow for the isolation and identification of Yersinia from various samples.
Limitations
While CIN agar is highly effective, it is important to note some limitations. Certain other bacterial species, such as Citrobacter freundii, Enterobacter agglomerans, and Serratia liquefaciens, may grow on CIN agar and produce colonies that resemble those of Yersinia.[8][11] Therefore, biochemical and/or serological confirmation of presumptive colonies is essential for definitive identification. Additionally, some strains of Yersinia pseudotuberculosis and non-pathogenic Yersinia species may be inhibited on CIN agar.[12][13]
Conclusion
Based on the presented experimental data, CIN agar is demonstrably superior to other commonly used selective media for the isolation of Yersinia enterocolitica. Its high selectivity and the distinct colony morphology it produces make it an invaluable tool for clinical and food microbiology laboratories. For optimal recovery, especially from samples with low bacterial loads, the use of an enrichment step prior to plating on CIN agar is recommended. As with any diagnostic method, confirmation of presumptive isolates through further testing is crucial.
References
- 1. Comparative study of selective media for recovery of Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Selective Media for Recovery of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. microbenotes.com [microbenotes.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. alliance-bio-expertise.com [alliance-bio-expertise.com]
- 11. dalynn.com [dalynn.com]
- 12. Evaluation of a Single Procedure Allowing the Isolation of Enteropathogenic Yersinia along with Other Bacterial Enteropathogens from Human Stools | PLOS One [journals.plos.org]
- 13. Growth of Yersinia pseudotuberculosis and Yersinia enterocolitica biotype 3B serotype O3 inhibited on cefsulodin-Irgasan-novobiocin agar - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of Bacterial Isolates from Cefsulodin Selection Experiments
For researchers, scientists, and drug development professionals engaged in antimicrobial research, the accurate identification of bacterial isolates emerging from cefsulodin selection experiments is a critical step. This guide provides an objective comparison of leading identification methods—16S rRNA gene sequencing, MALDI-TOF mass spectrometry, and traditional biochemical tests—supported by experimental data to inform your selection of the most appropriate technique for your research needs.
Cefsulodin is a narrow-spectrum cephalosporin antibiotic primarily effective against Pseudomonas aeruginosa. Consequently, isolates recovered from cefsulodin-containing selective media are often presumed to be P. aeruginosa. However, confirming the precise identity of these isolates is essential for accurate data interpretation and downstream applications. This guide details the methodologies, performance metrics, and workflows of three common identification techniques to aid in this crucial process.
Comparative Analysis of Identification Methods
The selection of an appropriate identification method depends on a variety of factors, including the required accuracy, available budget, desired turnaround time, and laboratory throughput. The following table summarizes the key performance indicators for 16S rRNA sequencing, MALDI-TOF MS, and biochemical tests.
| Feature | 16S rRNA Gene Sequencing | MALDI-TOF Mass Spectrometry | Biochemical Tests |
| Principle | Genotypic: Compares the sequence of the highly conserved 16S ribosomal RNA gene to a reference database.[1][2] | Proteomic: Generates a unique protein fingerprint of an organism by analyzing the mass-to-charge ratio of its proteins, which is then compared to a spectral database.[3][4] | Phenotypic: Assesses the metabolic and enzymatic activities of an organism through a series of colorimetric or turbidimetric assays.[5] |
| Accuracy (Species Level) | High to Very High (Considered the "gold standard").[6] Accuracy can exceed 99% with high-quality, full-length sequences. | High. Correct species identification rates are frequently reported in the range of 92% to 97.7% for common isolates.[7] Misidentification rates are generally low, often below 1%.[8] | Moderate to High. Dependent on the specificity of the tests and the comprehensiveness of the database for automated systems. Misidentification of closely related species can occur.[9] |
| Time to Result (from isolated colony) | 8 to 78 hours.[10] Nanopore sequencing can reduce this time significantly.[10][11] | Minutes to an hour.[6][12] | 24 to 72 hours (requires incubation).[5][12] |
| Cost per Sample | Higher. Can range from approximately $17.70 to over $200, depending on the sequencing platform and throughput.[10][13][14] | Lower. Estimated at a few dollars per isolate, with significant savings in reagent costs compared to sequencing.[15] | Low. Generally the most cost-effective method, especially with manual tube tests. |
| Throughput | High. Next-generation sequencing platforms allow for the simultaneous analysis of many samples.[16] | High. Automated systems can process 96 or more samples in a single run.[17] | Low to Moderate. Can be labor-intensive for high numbers of isolates, though automated systems improve throughput. |
| Resolving Power | Can distinguish between closely related species and identify novel organisms.[18] | May have difficulty differentiating very closely related species (e.g., E. coli and Shigella).[19] | Limited in distinguishing between species with similar biochemical profiles. |
| Database Dependency | Highly dependent on the quality and comprehensiveness of the 16S rRNA gene sequence database.[20] | Highly dependent on a robust and comprehensive spectral library.[4][21] | Dependent on the specific tests included and the database of expected results. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are outlines of the methodologies for each identification technique.
16S rRNA Gene Sequencing
This method involves the amplification and sequencing of the 16S rRNA gene, a molecular marker present in all bacteria and archaea.[2]
Methodology:
-
DNA Extraction: Isolate genomic DNA from a pure bacterial culture. Various commercial kits are available for this purpose.
-
PCR Amplification: Amplify the 16S rRNA gene using universal primers that target conserved regions flanking a variable region (e.g., V3-V4).[1]
-
Library Preparation: Prepare the amplified DNA for sequencing. This involves attaching sequencing adapters and, for multiplexing, unique barcodes to each sample.[1][22]
-
Sequencing: Sequence the prepared DNA library using a next-generation sequencing platform (e.g., Illumina MiSeq, Oxford Nanopore MinION).[22][23]
-
Data Analysis: Process the raw sequencing data by trimming low-quality reads, removing chimeras, and clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).[20]
-
Taxonomic Assignment: Compare the representative sequences against a curated 16S rRNA database (e.g., Greengenes, SILVA, RDP) to determine the taxonomic identity of the isolate.[20][23]
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS) provides a rapid and high-throughput method for bacterial identification based on their unique protein profiles.[4]
Methodology:
-
Sample Preparation (Direct Smear Method):
-
Using a sterile toothpick or loop, pick a single, well-isolated colony from an agar plate.
-
Smear a thin layer of the colony directly onto a spot on the MALDI target plate.[24]
-
-
Matrix Application:
-
Overlay the bacterial smear with 1 µL of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA).[24]
-
Allow the spot to air-dry completely at room temperature.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
The instrument irradiates the sample with a laser, causing desorption and ionization of the bacterial proteins.[17]
-
The ionized proteins travel through a flight tube, and their time-of-flight is measured to determine their mass-to-charge ratio.[17]
-
-
Spectral Analysis and Identification:
Biochemical Tests for Pseudomonas aeruginosa
Biochemical tests identify bacteria based on their enzymatic and metabolic capabilities. For isolates from cefsulodin selection, a panel of tests targeting the typical characteristics of P. aeruginosa is often employed.
Methodology:
-
Gram Staining: Perform a Gram stain to confirm the presence of Gram-negative rods. P. aeruginosa will appear as pink/red rods.[25]
-
Oxidase Test: This test detects the presence of the enzyme cytochrome c oxidase. P. aeruginosa is oxidase-positive, resulting in a color change to purple when the reagent is applied to a colony.[25]
-
Growth at 42°C: Inoculate a suitable broth or agar and incubate at 42°C. P. aeruginosa is capable of growth at this temperature, which differentiates it from many other Pseudomonas species.
-
Pigment Production: Observe for the production of characteristic pigments on suitable media (e.g., Mueller-Hinton agar). P. aeruginosa often produces pyocyanin (a blue-green pigment) and pyoverdine (a yellow-green fluorescent pigment).
-
Carbohydrate Utilization: Assess the ability of the isolate to utilize specific carbohydrates. P. aeruginosa is a non-fermenter of lactose and sucrose but can oxidize glucose.[25][26]
-
Other Key Tests:
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the selection of an appropriate identification method, the following diagrams illustrate the overall workflow and a decision-making tree.
Conclusion
The confirmation of bacterial identity following cefsulodin selection is a cornerstone of rigorous antimicrobial research. While biochemical tests offer a cost-effective, traditional approach, they are often slower and less specific than modern techniques. MALDI-TOF MS provides a rapid, high-throughput, and cost-effective solution with high accuracy for known organisms. For the highest level of accuracy, the ability to identify novel species, and to resolve taxonomic ambiguities, 16S rRNA gene sequencing remains the gold standard. By understanding the comparative performance and methodologies of these techniques, researchers can make informed decisions that best suit their experimental needs, ensuring the integrity and validity of their findings.
References
- 1. webs.uab.cat [webs.uab.cat]
- 2. How 16S rRNA Can Be Used For Identification of Bacteria | CosmosID [cosmosid.com]
- 3. Mass Spectrometry MALDI-TOF Technology Species Level Identification | Pioneering Diagnostics [biomerieux.com]
- 4. MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. ncimb.com [ncimb.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Forsyth Microbiome Core [microbiome.forsyth.org]
- 15. Comparison of Two Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry Methods with Conventional Phenotypic Identification for Routine Identification of Bacteria to the Species Level - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Chemical and Biological Methods to Identify Microorganisms—From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 19. futurelearn.com [futurelearn.com]
- 20. 16s data processing and microbiome analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 21. Bacterial species identification using MALDI-TOF mass spectrometry and machine learning techniques: A large-scale benchmarking study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbenotes.com [microbenotes.com]
- 23. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [emea.illumina.com]
- 24. MALDI-Based Mass Spectrometry in Clinical Testing: Focus on Bacterial Identification | MDPI [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. scribd.com [scribd.com]
evaluating the performance of different commercial sources of cefsulodin sodium
For researchers, scientists, and drug development professionals, the selection of a critical raw material like cefsulodin sodium necessitates a thorough evaluation of its performance and quality from various commercial sources. This guide provides a framework for comparing the performance of this compound from different suppliers, complete with experimental protocols and data presentation formats to aid in making an informed decision.
Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. It is a crucial component in selective microbiological media, such as Cefsulodin-Irgasan-Novobiocin (CIN) agar for the isolation of Yersinia enterocolitica, and is also used in water quality testing. The efficacy of this compound in these applications is directly dependent on its purity, potency, and stability. This guide outlines key experimental procedures to assess these critical quality attributes.
Key Performance Parameters and Experimental Evaluation
A comprehensive evaluation of this compound from different commercial sources should focus on purity and impurity profiles, biological activity (potency), solubility, and stability. The following sections detail the experimental protocols to assess these parameters.
Purity and Impurity Profiling
The presence of impurities can significantly impact the antibiotic's performance and introduce variability in experimental results. A robust method for purity analysis is High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Purity Analysis by HPLC
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a certified this compound reference standard in a suitable solvent, such as a mixture of water and acetonitrile.
-
Accurately weigh and dissolve this compound from each commercial source to prepare sample solutions of the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1% ammonium sulphate or 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 265 nm.
-
-
Data Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Calculate the purity of each sample by comparing the peak area of the cefsulodin peak to the total peak area of all detected components.
-
Identify and quantify any impurities by comparing their retention times to known impurity standards, if available.
-
Table 1: Hypothetical Purity and Impurity Profile of this compound from Different Commercial Sources
| Supplier | Lot Number | Purity (%) by HPLC | Major Impurity 1 (%) | Major Impurity 2 (%) | Total Impurities (%) |
| Supplier A | A123 | 99.2 | 0.3 | 0.1 | 0.8 |
| Supplier B | B456 | 98.5 | 0.6 | 0.2 | 1.5 |
| Supplier C | C789 | 99.5 | 0.1 | 0.1 | 0.5 |
Biological Activity (Potency) Assessment
The biological activity of an antibiotic is a critical measure of its effectiveness. The Minimum Inhibitory Concentration (MIC) assay is a standard method to determine the potency of an antibiotic against a specific microorganism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain: Use a standard quality control strain of Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Preparation of Cefsulodin Solutions: Prepare a series of two-fold dilutions of this compound from each supplier in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.
-
Incubation: Inoculate the cefsulodin dilutions with the bacterial suspension and incubate at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of cefsulodin that completely inhibits visible growth of the bacteria.
Table 2: Hypothetical MIC Values of this compound from Different Commercial Sources against P. aeruginosa ATCC 27853
| Supplier | Lot Number | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Average MIC (µg/mL) |
| Supplier A | A123 | 2 | 2 | 2 | 2 |
| Supplier B | B456 | 4 | 2 | 4 | 3.3 |
| Supplier C | C789 | 2 | 2 | 2 | 2 |
Solubility and Stability
The solubility and stability of this compound are important for its practical application in preparing stock solutions and microbiological media.
Experimental Protocol: Solubility and Stability Assessment
-
Solubility:
-
Determine the solubility of this compound from each supplier in relevant solvents like water, ethanol, and phosphate-buffered saline (PBS).
-
Prepare saturated solutions and quantify the concentration of dissolved cefsulodin using HPLC or UV-Vis spectrophotometry.
-
-
Stability:
-
Prepare solutions of this compound in aqueous buffers at different pH values (e.g., pH 3, 5, 7) and store them at various temperatures (e.g., 4°C, 25°C).
-
Monitor the degradation of cefsulodin over time by measuring the remaining concentration using a stability-indicating HPLC method. The optimal pH for cefsulodin stability is reported to be between 3.2 and 5.7.
-
Table 3: Hypothetical Solubility and Stability Data for this compound
| Supplier | Lot Number | Solubility in Water (mg/mL) at 25°C | Stability at pH 7, 25°C (% remaining after 24h) |
| Supplier A | A123 | >50 | 95 |
| Supplier B | B456 | >50 | 92 |
| Supplier C | C789 | >50 | 96 |
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
The Critical Role of Cefsulodin-Resistant Control Strains in Validating Experimental Results
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. In the realm of antimicrobial susceptibility testing (AST) and the development of new agents against challenging pathogens like Pseudomonas aeruginosa, the use of well-characterized control strains is not just a matter of good laboratory practice—it is essential for the validation and interpretation of results. This guide provides a comparative overview of cefsulodin-susceptible and cefsulodin-resistant control strains, detailing their use in experimental validation, presenting comparative data, and outlining the underlying mechanisms and protocols.
Cefsulodin is a narrow-spectrum cephalosporin antibiotic with potent activity primarily against Pseudomonas aeruginosa.[1][2] Its specific mode of action makes it a valuable tool in the laboratory. The availability of both cefsulodin-susceptible and well-characterized cefsulodin-resistant strains, often created from a susceptible parent strain, provides a powerful isogenic system for validating experimental outcomes. The primary quality control strain for cefsulodin susceptibility testing is P. aeruginosa ATCC 27853, which is known to be susceptible. The use of a resistant counterpart allows researchers to confirm that their experimental system can accurately detect resistance, a critical component in the evaluation of new antimicrobial compounds.
Comparative Analysis of Cefsulodin-Susceptible vs. -Resistant P. aeruginosa
The fundamental difference between these control strains lies in their response to cefsulodin. This differential response, when quantified, serves as a clear benchmark for validating assay performance. A key study successfully isolated spontaneous cefsulodin-resistant mutants from the susceptible P. aeruginosa PAO4089 strain, which does not produce a chromosomal beta-lactamase.[3][4][5] The primary mechanism of resistance was identified as a modification in Penicillin-Binding Protein 3 (PBP3), which significantly reduces its affinity for cefsulodin.[3][4][5]
| Strain Type | Key Characteristics | Expected Cefsulodin MIC | Application in Experimental Validation |
| Cefsulodin-Susceptible (e.g., P. aeruginosa PAO4089 parent strain) | Wild-type, fully susceptible to cefsulodin. | 0.78 mg/L[3][5] | Positive Control: Confirms the bioactivity of cefsulodin in the assay system and establishes a baseline for susceptibility. |
| Cefsulodin-Resistant (e.g., P. aeruginosa PAO4089 mutant strain) | Isogenic to the parent strain with a specific mutation conferring cefsulodin resistance (e.g., altered PBP3). | 12.5 mg/L[3][5] | Negative Control: Validates that the assay can reliably detect resistance. Essential for testing new compounds intended to overcome resistance or for screening for efflux pump inhibitors. |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The validation of experimental results using these control strains typically involves standard antimicrobial susceptibility testing methods. Below are detailed protocols for the disk diffusion and broth microdilution methods.
Experimental Protocol 1: Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Cefsulodin (30 µg) antibiotic disks
-
Cefsulodin-susceptible P. aeruginosa control strain (e.g., ATCC 27853 or PAO4089 parent)
-
Cefsulodin-resistant P. aeruginosa control strain (e.g., PAO4089 mutant)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a pure culture of each control strain, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply a 30 µg cefsulodin disk to the center of the inoculated plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The results for the control strains should fall within the established quality control ranges.
Experimental Protocol 2: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a microorganism in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Cefsulodin stock solution
-
Cefsulodin-susceptible P. aeruginosa control strain
-
Cefsulodin-resistant P. aeruginosa control strain
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare an inoculum of each control strain in saline, standardized to a 0.5 McFarland turbidity. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Cefsulodin: Prepare a series of twofold dilutions of cefsulodin in CAMHB in the wells of the microtiter plate. The concentration range should be appropriate to determine the MIC for both susceptible and resistant strains (e.g., from 0.25 mg/L to 128 mg/L).
-
Inoculation of Microtiter Plate: Add the standardized inoculum to each well containing the cefsulodin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of cefsulodin that completely inhibits visible growth of the organism. The MIC values for the control strains should be within their expected ranges.
Visualizing the Mechanism of Resistance and Experimental Workflow
The primary mechanism of resistance in the described P. aeruginosa mutant is the alteration of Penicillin-Binding Protein 3 (PBP3). The following diagram illustrates this mechanism.
Caption: Mechanism of cefsulodin action and resistance in P. aeruginosa.
The following diagram illustrates a typical experimental workflow for validating a new antimicrobial compound using cefsulodin-susceptible and -resistant control strains.
Caption: Experimental workflow for validating a new antimicrobial compound.
References
- 1. Cefsulodin treatment for serious Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cefsulodin, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Cefsulodin Sodium: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cefsulodin sodium, a cephalosporin antibiotic, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
Disposal and Treatment Methods
The primary methods for the disposal of this compound are outlined below. It is crucial to handle this material and its container as hazardous waste.[1] All procedures must be conducted in compliance with local, state, and federal regulations.[2]
| Disposal Method | Description | Regulatory Considerations |
| Incineration | Disposal in a licensed incinerator is a recommended method for chemical and pharmaceutical wastes.[2] | Consult with a licensed professional waste disposal service to ensure compliance with all applicable regulations. |
| Landfill Burial | Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.[2] | This method should only be used if a suitable treatment or disposal facility cannot be identified.[2] |
| Recycling | Unused and uncontaminated material may be suitable for recycling. Shelf-life should be a consideration in this decision.[2] | Contact the manufacturer or a local waste management authority to inquire about recycling options.[2] |
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol is critical for safety and compliance. The following workflow outlines the necessary steps from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling Cefsulodin Sodium
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients such as Cefsulodin Sodium is of paramount importance. This guide provides immediate, essential safety protocols and logistical information to foster a secure laboratory environment and ensure the integrity of your research. Adherence to these procedural steps is critical for minimizing exposure risks and managing waste effectively.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a cephalosporin antibiotic that can cause skin irritation, serious eye irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles or a face shield.- Two pairs of powder-free nitrile gloves (double-gloving).- A disposable, low-permeability gown with a solid front and tight-fitting cuffs. |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.- Powder-free nitrile gloves.- A disposable or dedicated lab coat. |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers. |
Experimental Workflow: Safe Handling of this compound
Proper donning and doffing of PPE are as crucial as selecting the appropriate equipment to prevent contamination.
Emergency Procedures for Accidental Exposure
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation or a rash occurs, get medical advice/attention.[1][4] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1] |
Disposal Plan
All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Containment: Collect all waste in a suitable, clearly labeled, and sealed container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with federal, state, and local requirements.[1][4] Do not let the product enter drains.[4]
Hazard and Protection Logical Relationships
Understanding the relationship between potential hazards and the corresponding protective measures is fundamental to laboratory safety.
Quantitative Data: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid[1] |
| Appearance | No information available |
| Odor | No information available |
| Melting Point/Range | 175 °C / 347 °F[1] |
| Molecular Formula | C22H19N4NaO8S2 |
| Molecular Weight | 554.5 g/mol [4] |
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
